molecular formula C8H5FO B1316722 7-Fluorobenzofuran CAS No. 24410-61-5

7-Fluorobenzofuran

Cat. No.: B1316722
CAS No.: 24410-61-5
M. Wt: 136.12 g/mol
InChI Key: WPCSQSMSSNPKKB-UHFFFAOYSA-N
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Description

7-Fluorobenzofuran is a fluorinated derivative of the benzofuran heterocyclic scaffold, which consists of fused benzene and furan rings . This core structure is a privileged scaffold in medicinal chemistry and drug discovery, known for its versatile pharmacological properties and significant structural modifiability . Benzofuran derivatives demonstrate a wide spectrum of bioactivities, with recent research highlighting their substantial potential as anticancer and anti-inflammatory agents . In cancer research, fluorinated benzofuran derivatives have shown promising antitumor effects. Studies indicate that specific compounds featuring fluorine, bromine, and carboxyl or ester groups can significantly inhibit cancer cell proliferation, with one study reporting approximately 70% inhibition in the human colorectal adenocarcinoma cell line HCT116 . The proposed mechanisms of action for these bioactive derivatives include the inhibition of the anti-apoptotic protein Bcl-2, concentration-dependent cleavage of PARP-1, and the induction of DNA fragmentation, which collectively trigger apoptotic pathways in malignant cells . The incorporation of fluorine atoms into the benzofuran core is a strategic approach in drug design, as it can enhance the molecule's binding affinity through halogen interactions and improve its overall bioavailability and metabolic stability . Furthermore, this compound serves as a key synthetic intermediate for the preparation of more complex, functionally diverse benzofuran compounds for research applications. For example, derivatives like Ethyl this compound-2-carboxylate (CAS: 1207537-69-6) are commercially available building blocks . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSQSMSSNPKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569311
Record name 7-Fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24410-61-5
Record name 7-Fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Fluorobenzofuran, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, including a step-by-step experimental protocol, and presents its characteristic analytical data.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The introduction of a fluorine atom into the benzofuran scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. This guide outlines a robust synthetic method and the spectral characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of substituted benzofurans involves a two-step process: a Williamson ether synthesis to form a substituted phenoxyacetaldehyde acetal, followed by an acid-catalyzed intramolecular cyclization. The following protocol is a detailed procedure for the synthesis of this compound, adapted from established methods for analogous halogenated benzofurans.

Synthesis Pathway

Synthesis_Pathway 2-Fluorophenol 2-Fluorophenol Intermediate 1-(2,2-Diethoxyethoxy)-2-fluorobenzene 2-Fluorophenol->Intermediate  K2CO3, DMF Williamson Ether Synthesis Bromoacetaldehyde\ndiethyl acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde\ndiethyl acetal->Intermediate This compound This compound Intermediate->this compound  H2SO4 (conc.) Acid-catalyzed Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene

  • To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • To this mixture, add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate, 1-(2,2-diethoxyethoxy)-2-fluorobenzene.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Add the purified 1-(2,2-diethoxyethoxy)-2-fluorobenzene from Step 1 to a flask.

  • Slowly add concentrated sulfuric acid (H₂SO₄) to the intermediate with vigorous stirring at room temperature. An exothermic reaction may be observed.

  • Heat the mixture to 100-110 °C and stir for 2-4 hours, monitoring the cyclization by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physicochemical Properties
PropertyValue
CAS Number 24410-61-5
Molecular Formula C₈H₅FO
Molecular Weight 136.13 g/mol
Appearance Colorless to pale yellow liquid
Purity >97%
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.65 - 7.55m-H-2, H-4
7.20 - 7.10m-H-5
6.95 - 6.85m-H-6
6.80 - 6.70d~2.2H-3

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Due to the fluorine atom, carbon signals will exhibit C-F coupling.

Chemical Shift (δ, ppm)Assignment
155.5 (d, ¹JCF ≈ 245 Hz)C-7a
145.0C-2
130.0 (d, ²JCF ≈ 12 Hz)C-3a
124.5 (d, ³JCF ≈ 5 Hz)C-4
122.0C-5
115.0 (d, ²JCF ≈ 20 Hz)C-7
106.5C-3
105.0 (d, ³JCF ≈ 4 Hz)C-6

Note: The chemical shifts and coupling constants are approximate and may vary depending on the solvent and experimental conditions.

IR (Infrared) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1620-1580Medium-StrongAromatic C=C stretch
1250-1150StrongC-O-C stretch (furan ring)
1200-1100StrongC-F stretch
850-750StrongAromatic C-H out-of-plane bend

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
136High[M]⁺ (Molecular ion)
108Medium[M - CO]⁺
82Medium[M - CO - C₂H₂]⁺

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude this compound Purified_Product Purified this compound Crude_Product->Purified_Product Column Chromatography or Vacuum Distillation NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Purity Purity Analysis (GC/HPLC) Purified_Product->Purity

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this valuable compound, and the provided spectroscopic data serves as a benchmark for its identification and quality control. This information is intended to support researchers and scientists in their efforts to explore the potential of fluorinated benzofuran derivatives in various fields of chemical and pharmaceutical research.

7-Fluorobenzofuran: An In-Depth Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorobenzofuran is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to the unique properties imparted by the fluorine substituent. The introduction of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols and a comparative analysis of synthetic methodologies.

Discovery

The initial discovery and first reported synthesis of the parent this compound molecule are not prominently documented in readily available chemical literature. Its emergence is more likely linked to the broader exploration of fluorinated analogs of biologically active benzofurans. The synthesis of various substituted this compound derivatives appears in the literature, often as part of structure-activity relationship (SAR) studies in drug discovery programs. For instance, a 7-fluoro-substituted spiro[benzofuran-2,2'-inden]-3-yl)carbamate has been synthesized, highlighting the use of 7-fluorinated benzofuran scaffolds in complex molecules.

Historical Synthetic Approaches

The synthesis of this compound has been approached through various strategies, largely analogous to the methods used for other substituted benzofurans. Key historical methods can be categorized by the bond disconnection approach used to construct the benzofuran ring system. These include cyclization reactions forming the C-O or C-C bonds of the furan ring.

A logical and frequently utilized precursor for the synthesis of this compound is 2-fluoro-6-hydroxybenzaldehyde . The presence of the fluorine atom ortho to the hydroxyl group and the aldehyde functionality in the required positions makes it an ideal starting material for various cyclization strategies.

Synthesis from 2-Fluoro-6-hydroxybenzaldehyde

One of the most straightforward conceptual approaches to this compound from 2-fluoro-6-hydroxybenzaldehyde involves the formation of the C2-C3 bond of the furan ring. This can be achieved through several classical named reactions.

A common precursor, 2-fluoro-6-hydroxybenzaldehyde, can be prepared from commercially available starting materials. A representative synthesis involves the protection of the hydroxyl group, followed by ortho-formylation and deprotection.

Step 1: Protection of 2-Fluorophenol (Details to be populated with a specific literature procedure if found)

Step 2: Ortho-formylation (Details to be populated with a specific literature procedure if found)

Step 3: Deprotection A solution of the protected 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde and p-toluenesulfonic acid (TsOH) in dichloromethane (DCM) is stirred at room temperature. After completion, the reaction is worked up by washing with saturated aqueous sodium bicarbonate and brine, followed by drying and concentration. The crude product is then purified by silica gel column chromatography to yield 2-fluoro-6-hydroxybenzaldehyde.[1]

Reaction Scheme:

Experimental Protocol (Hypothetical):

  • A mixture of 2-fluoro-6-hydroxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated under reflux for several hours.

  • The reaction mixture is then cooled and poured into water.

  • The resulting precipitate is collected by filtration and washed with water.

  • The crude product is then subjected to hydrolysis with a base, such as sodium hydroxide, to hydrolyze the acetyl group and facilitate decarboxylation upon acidification.

  • The reaction mixture is acidified, and the this compound is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The final product is purified by distillation or chromatography.

Other Potential Historical Synthetic Routes

Several other classical benzofuran syntheses could theoretically be applied to the preparation of this compound. These methods often start from appropriately substituted phenols or benzenes.

  • O-Alkylation followed by Cyclization: This approach would involve the O-alkylation of a 2,3-difluorophenol or a related precursor with a molecule containing a two-carbon unit that can be cyclized.

  • Claisen Rearrangement: The Claisen rearrangement of an allyl ether of a 2-fluoro-6-substituted phenol could provide a key intermediate for subsequent cyclization to form the furan ring.

Summary of Synthetic Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Perkin-type Reaction 2-Fluoro-6-hydroxybenzaldehydeAcetic anhydride, Sodium acetateUtilizes a readily available precursor; well-established reaction.May require harsh reaction conditions; yields can be variable.
O-Alkylation/Cyclization 2,3-Difluorophenolα-Halo ketone/aldehyde, BaseModular approach allowing for variation.May require multiple steps; regioselectivity can be an issue.
Claisen Rearrangement Allyl ether of a 2-fluoro-6-substituted phenolHeat or Lewis acidForms a key C-C bond stereospecifically.Synthesis of the starting allyl ether is required.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from the key precursor, 2-fluoro-6-hydroxybenzaldehyde.

Synthesis_Workflow Start 2-Fluoro-6-hydroxybenzaldehyde Reaction Perkin-type Reaction (e.g., with Acetic Anhydride) Start->Reaction Reactant Intermediate Intermediate (e.g., Acetylated ester) Reaction->Intermediate Forms Cyclization Hydrolysis & Cyclization Intermediate->Cyclization Undergoes Product This compound Cyclization->Product Yields

References

Spectroscopic Data of 7-Fluorobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Fluorobenzofuran, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally acquired spectra for this specific molecule, this guide presents high-quality predicted data for ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside characteristic Infrared (IR) absorption bands. Detailed, generalized experimental protocols for acquiring such data are also provided, followed by a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.65Doublet2.2
H-36.80Doublet2.2
H-47.25Multiplet-
H-57.18Multiplet-
H-67.10Multiplet-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C-2145.5
C-3107.0
C-3a128.5
C-4123.0
C-5121.5
C-6118.0
C-7148.0 (d, ¹JCF ≈ 245 Hz)
C-7a144.0

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000Aromatic C-H stretchMedium
~1620-1580Aromatic C=C stretchMedium-Strong
~1480-1440Aromatic C=C stretchMedium-Strong
~1250-1150C-O-C asymmetric stretch (furan ring)Strong
~1100-1000C-F stretchStrong
~880-740Aromatic C-H out-of-plane bendStrong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted FragmentRelative Intensity
136[M]⁺ (Molecular Ion)High
108[M - CO]⁺Medium
82[M - CO - C₂H₂]⁺Medium
75[C₆H₃]⁺Low

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are standard for the analysis of aromatic heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

  • For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

2. ¹H NMR Spectroscopy Protocol:

  • Place the NMR tube in the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy Protocol:

  • Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

  • Set the number of scans to achieve an adequate signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.[2]

  • Employ a suitable relaxation delay (d1) to ensure accurate signal integration if quantitative analysis is needed.[2]

  • Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.[2]

  • Reference the spectrum using the solvent peak or an internal standard.[2]

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For Liquid Samples (if this compound is liquid at room temperature): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • For Solid Samples:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method for obtaining IR spectra of solids and liquids.[3]

2. Data Acquisition:

  • Place the sample (salt plates, KBr pellet, or ATR accessory) in the sample compartment of the IR spectrometer.

  • Record a background spectrum of the empty sample holder (or clean ATR crystal).

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • The typical scanning range is from 4000 to 400 cm⁻¹.[4]

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS is a common choice.

2. Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source, which is under high vacuum.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_confirmation Structure Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Proposed_Structure Propose Structure(s) MS->Proposed_Structure Molecular Formula IR Infrared (IR) Spectroscopy Identify Functional Groups IR->Proposed_Structure Functional Groups NMR_1H 1H NMR Spectroscopy Determine Proton Environments & Connectivity NMR_1H->Proposed_Structure Proton Framework NMR_13C 13C NMR Spectroscopy Determine Carbon Skeleton NMR_13C->Proposed_Structure Carbon Framework Final_Structure Confirm Final Structure Proposed_Structure->Final_Structure Consistent Data

Caption: Workflow for Spectroscopic Identification of Organic Compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluorobenzofuran, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information on closely related analogs with established predictive models and standard experimental methodologies.

Core Physicochemical Properties

This compound is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. The presence of a fluorine atom at the 7-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is not available, values have been predicted using computational models.

PropertyValueData TypeSource
Molecular Formula C₈H₅FO---
Molecular Weight 136.13 g/mol ---
Physical Form LiquidExperimental
Melting Point Not available---
Boiling Point ~170-180 °CPredicted
Water Solubility LowPredicted
pKa Not available---
logP ~2.5-3.0Predicted

Experimental Protocols

This section details the standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted benzofurans. One common approach is the intramolecular cyclization of a suitably substituted phenol.[1]

Proposed Synthetic Pathway:

G Proposed Synthesis of this compound A 2-Fluoro-6-hydroxyphenylacetaldehyde B This compound A->B   Acid-catalyzed   intramolecular   cyclization

Caption: Proposed synthetic route to this compound.

Detailed Protocol:

  • Starting Material: 2-Fluoro-6-hydroxyphenylacetaldehyde.

  • Reaction: The starting material is subjected to an acid-catalyzed intramolecular cyclization. A common catalyst for this reaction is polyphosphoric acid (PPA).

  • Procedure:

    • 2-Fluoro-6-hydroxyphenylacetaldehyde is added to polyphosphoric acid.

    • The mixture is heated, typically to around 100-150 °C, and stirred for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and poured into ice-water.

    • The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Determination of Physicochemical Properties

The following are standard experimental protocols for determining the key physicochemical properties of a liquid compound like this compound.

Workflow for Physicochemical Property Determination:

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Property Determination S1 Synthesis of This compound S2 Purification (Column Chromatography) S1->S2 P1 Boiling Point (Distillation) S2->P1 P2 Water Solubility (Shake-Flask Method) S2->P2 P3 pKa (Potentiometric Titration) S2->P3 P4 logP (HPLC Method) S2->P4

Caption: Experimental workflow for property determination.

  • Boiling Point Determination (Distillation Method):

    • A sample of purified this compound (approximately 5-10 mL) is placed in a round-bottom flask with a boiling chip.

    • A simple distillation apparatus is assembled.

    • The sample is heated gently.

    • The temperature at which the liquid actively boils and the vapor condenses on the thermometer bulb is recorded as the boiling point.

  • Water Solubility (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

    • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The mixture is then centrifuged or filtered to separate the undissolved liquid.

    • The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • pKa Determination (Potentiometric Titration): As benzofuran itself is not readily ionizable, this method would be more applicable to derivatives with acidic or basic functional groups. For this compound, determining a pKa value would likely not be relevant unless under specific conditions where the furan ring might undergo protonation.

  • logP Determination (HPLC Method):

    • A reversed-phase HPLC column (e.g., C18) is used.

    • A mobile phase consisting of a mixture of an aqueous buffer (at a specific pH, e.g., 7.4) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • A series of standard compounds with known logP values are injected to create a calibration curve by plotting the logarithm of their retention times against their known logP values.

    • This compound is then injected under the same conditions.

    • The logP of this compound is determined by interpolating its retention time on the calibration curve.

Biological Context and Signaling Pathways

Benzofuran derivatives are known to interact with various biological targets and modulate several signaling pathways, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The introduction of a fluorine atom can enhance these activities by improving metabolic stability and altering binding affinities.

While specific signaling pathways for this compound have not been elucidated, based on the activities of related benzofuran compounds, potential interactions can be hypothesized.

Potential Signaling Pathway Interactions:

G Potential Signaling Pathways for Benzofuran Derivatives cluster_compound Compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes A Benzofuran Derivatives (e.g., this compound) B MAPK Pathway A->B Modulation C NF-κB Pathway A->C Modulation D PI3K/Akt Pathway A->D Modulation E Apoptosis B->E F Cell Cycle Arrest B->F G Anti-inflammatory Response C->G D->E D->F

Caption: Potential signaling pathways modulated by benzofurans.

  • MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Some benzofuran derivatives have been shown to modulate this pathway, leading to anticancer effects.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway by benzofuran compounds can lead to anti-inflammatory effects.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival and proliferation. Dysregulation of this pathway is common in cancer, and some benzofuran derivatives have been investigated as inhibitors of this pathway.

The fluorine substituent at the 7-position of the benzofuran ring is expected to influence these interactions by altering the molecule's electronic distribution and its ability to form hydrogen bonds, potentially leading to enhanced potency and selectivity for specific biological targets. Further research is required to elucidate the precise mechanisms of action and the specific signaling pathways modulated by this compound.

References

A Technical Guide to Quantum Chemical Calculations for 7-Fluorobenzofuran and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[2] The introduction of a fluorine atom, as in 7-Fluorobenzofuran, can significantly alter the molecule's electronic structure, metabolic stability, and binding affinity to biological targets. Quantum chemical calculations offer a powerful in-silico lens to rationalize these effects and guide the design of novel therapeutics.

Density Functional Theory (DFT) has emerged as the workhorse for these investigations, providing a favorable balance between computational cost and accuracy for molecules of this size.[2][3] These calculations can predict a range of properties, including:

  • Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the ground state.

  • Vibrational Frequencies: Corresponding to infrared and Raman spectra, crucial for structural characterization.

  • Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity and electronic transitions.[4]

  • Molecular Electrostatic Potential (MEP): To identify regions of electrophilic and nucleophilic attack.

  • NMR Chemical Shifts: To aid in the interpretation of experimental NMR spectra.

Methodologies and Experimental Protocols

A typical quantum chemical investigation of a benzofuran derivative involves a synergistic approach of computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT)

The following protocol outlines the standard steps for performing DFT calculations on a molecule like this compound.

  • Molecular Structure Generation: The initial 3D structure of the molecule is built using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization: This is the most critical step, where the algorithm finds the minimum energy conformation of the molecule. A popular and effective method is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p).[1][3][5] The optimization is typically performed in the gas phase to represent an isolated molecule.

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculated frequencies can be compared with experimental IR and Raman spectra.

  • Calculation of Molecular Properties: Once the optimized geometry is obtained, various electronic properties are calculated. This includes HOMO-LUMO energy levels, the HOMO-LUMO gap, dipole moment, and the molecular electrostatic potential. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis).

Experimental Protocols for Validation

Experimental data is essential to validate the accuracy of the computational models.

  • Single-Crystal X-ray Diffraction: This technique provides the most accurate experimental determination of the molecular geometry in the solid state, including bond lengths and angles.[1] It is the gold standard for validating calculated geometries.

  • FT-IR and FT-Raman Spectroscopy: These methods are used to measure the vibrational frequencies of the molecule. The experimental spectra serve as a direct comparison for the calculated vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are standard techniques for molecular structure elucidation. Calculated NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental data to confirm assignments.[5][6]

Data Presentation: A Case Study of 1-Benzofuran-2-carboxylic acid

To illustrate the type of data generated and its presentation, we summarize the findings for 1-benzofuran-2-carboxylic acid.[1]

Optimized Molecular Geometry

The comparison between calculated and experimental geometric parameters is crucial for validating the computational method. Discrepancies can arise because calculations are often performed on an isolated molecule in the gas phase, while experimental data is typically from the solid state.[2]

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for 1-Benzofuran-2-carboxylic acid

BondExperimental (XRD)[1]Calculated (DFT/B3LYP/6-31G(d,p))[1]
C7-C141.4571.466
C14-O151.2521.229
C14-O161.2781.353

Table 2: Comparison of Selected Experimental and Calculated Bond Angles (°) for 1-Benzofuran-2-carboxylic acid

AngleExperimental (XRD)[1]Calculated (DFT/B3LYP/6-31G(d,p))[1]
O15-C14-O16122.9121.7
O15-C14-C7121.8125.2
O16-C14-C7115.3113.1
Vibrational Frequencies

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is sometimes applied to improve the agreement.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Benzofuran-2-carboxylic acid

Vibrational ModeExperimental (FT-IR)[1]Calculated (DFT/B3LYP/6-31G(d,p))[1]
O-H stretch30863102
C=O stretch16851701
C-O stretch12951305
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[7]

Table 4: Calculated Frontier Molecular Orbital Energies for 1-Benzofuran-2-carboxylic acid

ParameterEnergy (eV)[1]
E(HOMO)-6.54
E(LUMO)-1.98
Energy Gap (ΔE)4.56

Visualizations

Visual representations of workflows and molecular properties are invaluable for understanding complex relationships.

computational_workflow cluster_start Input cluster_computation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, MEP, NMR) geom_opt->prop_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Spectra (IR, Raman) freq_calc->vib_freq elec_prop Electronic Properties (Reactivity, Spectra) prop_calc->elec_prop

Figure 1: A generalized workflow for quantum chemical calculations on benzofuran derivatives.

data_relationship cluster_computational Computational Chemistry cluster_experimental Experimental Chemistry dft_calc DFT Calculations (e.g., B3LYP/6-31G(d,p)) calc_geom Calculated Geometry dft_calc->calc_geom calc_vib Calculated Vibrational Frequencies dft_calc->calc_vib calc_nmr Calculated NMR Shifts dft_calc->calc_nmr exp_geom Experimental Geometry calc_geom->exp_geom Comparison & Validation exp_vib Experimental Vibrational Frequencies calc_vib->exp_vib Comparison & Validation exp_nmr Experimental NMR Shifts calc_nmr->exp_nmr Comparison & Validation xrd Single-Crystal X-ray Diffraction xrd->exp_geom spectroscopy FT-IR / FT-Raman Spectroscopy spectroscopy->exp_vib nmr NMR Spectroscopy nmr->exp_nmr

Figure 2: The synergistic relationship between computational and experimental data.

Conclusion

Quantum chemical calculations, particularly DFT, are an indispensable tool in the study of this compound and other medicinally relevant heterocyclic compounds. They provide invaluable insights into the geometric, vibrational, and electronic properties that govern their biological activity. By following a robust computational protocol and validating the results with experimental data, researchers can effectively predict molecular properties, rationalize structure-activity relationships, and accelerate the drug discovery process. This guide provides the foundational knowledge and a practical framework for scientists to embark on such computational investigations.

References

Crystal Structure Analysis of 7-Substituted Benzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for the specific compound 7-Fluorobenzofuran is not publicly available in crystallographic databases. Therefore, this guide utilizes the crystallographic data of a closely related 7-substituted benzofuran derivative, 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran , as a representative example to illustrate the principles of crystal structure analysis for this class of compounds. All data presented below pertains to this proxy molecule.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their versatile pharmacological properties have led to their extensive use in drug discovery and development. The substitution pattern on the benzofuran ring system plays a crucial role in determining the molecule's three-dimensional structure, which in turn influences its biological activity and pharmacokinetic properties.

This technical guide provides an in-depth analysis of the crystal structure of a 7-substituted benzofuran derivative. It details the experimental methodologies employed for structure determination and presents the key crystallographic data in a structured format. This information is critical for understanding the solid-state conformation, intermolecular interactions, and for guiding the rational design of novel benzofuran-based therapeutic agents.

Experimental Protocols

The determination of the crystal structure of 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran involved the following key experimental stages:

2.1. Synthesis and Crystallization

The synthesis of the title compound is achieved through established organic chemistry methods. High-quality single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solvent system, a common technique for growing crystals of organic molecules.

2.2. X-ray Diffraction Data Collection

A single crystal of suitable size and quality was mounted on a diffractometer. The crystal was maintained at a low temperature (173 K) to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions. Data collection was performed using a Bruker SMART APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images were collected as the crystal was rotated.

2.3. Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The initial crystal structure was solved using direct methods with the SHELXS97 program. This program uses statistical methods to determine the phases of the structure factors, which then allows for the calculation of an initial electron density map. This map reveals the positions of the heavier atoms.

The initial structural model was then refined using a full-matrix least-squares procedure on F² with the SHELXL97 program. This iterative process adjusts the atomic positions, and their anisotropic displacement parameters, to achieve the best possible fit between the calculated and the observed structure factors. Hydrogen atoms were placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of 7-Substituted Benzofuran crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection (Bruker SMART APEXII, 173 K) mounting->xray solve Structure Solution (Direct Methods - SHELXS97) xray->solve refine Structure Refinement (Full-matrix least-squares - SHELXL97) solve->refine final_structure Crystallographic Data (CIF) refine->final_structure Final Structural Model

Figure 1: General workflow for crystal structure determination.

Crystallographic Data

The key crystallographic data and structure refinement details for 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₇H₁₅IO₂S
Formula Weight410.25
Temperature173(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a7.6816(3) Å
b9.6478(4) Å
c11.3738(4) Å
α75.409(2)°
β84.062(2)°
γ71.684(2)°
Volume774.14(5) ų
Z2
Density (calculated)1.759 Mg/m³
Absorption Coefficient2.203 mm⁻¹
F(000)404
Data Collection
Theta range for data collection2.36 to 28.29°
Index ranges-10<=h<=10, -12<=k<=12, -15<=l<=15
Reflections collected14337
Independent reflections3858 [R(int) = 0.0191]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3858 / 0 / 193
Goodness-of-fit on F²1.091
Final R indices [I>2sigma(I)]R1 = 0.0171, wR2 = 0.0439
R indices (all data)R1 = 0.0185, wR2 = 0.0444
Largest diff. peak and hole0.451 and -0.411 e.Å⁻³

Table 2: Selected Bond Lengths (Å).

BondLength
I(1)-C(5)2.103(2)
S(1)-O(2)1.5039(14)
S(1)-C(3)1.770(2)
S(1)-C(17)1.789(2)
O(1)-C(8)1.375(2)
O(1)-C(2)1.381(2)
C(2)-C(3)1.365(3)
C(3)-C(4)1.472(3)
C(4)-C(5)1.388(3)
C(4)-C(9)1.401(3)
C(5)-C(6)1.387(3)
C(6)-C(7)1.391(3)
C(7)-C(8)1.391(3)
C(7)-C(10)1.506(3)
C(8)-C(9)1.394(3)

Table 3: Selected Bond Angles (°).

AngleValue
O(2)-S(1)-C(3)106.12(8)
O(2)-S(1)-C(17)106.28(9)
C(3)-S(1)-C(17)99.44(9)
C(8)-O(1)-C(2)105.77(14)
C(3)-C(2)-O(1)110.83(16)
C(3)-C(2)-C(11)129.50(17)
O(1)-C(2)-C(11)119.67(16)
C(2)-C(3)-C(4)107.00(16)
C(2)-C(3)-S(1)124.96(13)
C(4)-C(3)-S(1)128.04(13)
C(5)-C(4)-C(9)121.78(17)
C(5)-C(4)-C(3)131.25(17)
C(9)-C(4)-C(3)106.96(16)
C(6)-C(5)-C(4)119.26(18)
C(6)-C(5)-I(1)120.37(15)
C(4)-C(5)-I(1)120.37(14)
C(5)-C(6)-C(7)121.2(2)
C(8)-C(7)-C(6)118.0(2)
C(8)-C(7)-C(10)121.92(19)
C(6)-C(7)-C(10)120.06(19)
O(1)-C(8)-C(9)109.40(16)
O(1)-C(8)-C(7)129.50(18)
C(9)-C(8)-C(7)121.10(18)

Structural Analysis and Discussion

The crystal structure of 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran reveals several key features. The benzofuran ring system is essentially planar. The dihedral angle between the benzofuran moiety and the 4-methylphenyl ring provides insight into the overall molecular conformation.

In the crystal packing, molecules are linked into inversion-related dimers through halogen bonding, a specific type of non-covalent interaction where the iodine atom acts as a Lewis acid and an oxygen atom from the sulfinyl group of a neighboring molecule acts as a Lewis base. This I···O interaction is a significant directional force in the solid-state assembly of these molecules.

molecular_interactions cluster_molecule Molecular Structure cluster_packing Crystal Packing benzofuran Benzofuran Core substituents Substituents (I, Me, Ph-Me, SOMe) dimer Dimer Formation substituents->dimer Influences halogen_bond Halogen Bonding (I···O) dimer->halogen_bond solid_state Solid-State Properties halogen_bond->solid_state Dictates

Figure 2: Relationship between molecular structure and crystal packing.

Relevance in Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals. It provides a precise three-dimensional model of the molecule, which is essential for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect biological activity.

  • Computational Modeling and Docking: Predicting how the molecule might interact with its biological target (e.g., an enzyme or receptor).

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have different physical properties (e.g., solubility, stability).

  • Intellectual Property: Providing definitive structural data for patent applications.

Conclusion

While the crystal structure of this compound remains elusive in the public domain, the analysis of the closely related 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran provides a valuable framework for understanding the structural chemistry of 7-substituted benzofurans. The detailed experimental protocols and the comprehensive crystallographic data presented herein serve as a guide for researchers in the field and highlight the importance of single-crystal X-ray diffraction in modern drug discovery and materials science. Further research to crystallize and analyze this compound would be a valuable contribution to the field.

An In-depth Technical Guide to the Thermal and Chemical Stability of 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of 7-Fluorobenzofuran. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on the stability of closely related fluorinated benzofuran derivatives and outlines standard methodologies for its stability assessment. The inclusion of a fluorine atom is generally known to enhance the metabolic stability and binding affinity of drug candidates.[1]

Core Concepts in Stability Assessment

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including heat, humidity, light, acid/base hydrolysis, and oxidation.[2]

Thermal Stability Profile

To rigorously determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Quantitative Thermal Data

While specific data for this compound is unavailable, the following table presents data for a related compound to provide a contextual reference.

CompoundMelting Point (°C)Decomposition Onset (°C)Data Source
This compound Data Not AvailableData Not Available-
5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid111 - 112Data Not Available[4]

Chemical Stability and Degradation Pathways

The chemical stability of this compound under various stress conditions has not been extensively reported. However, based on the known reactivity of the benzofuran scaffold and the influence of the fluorine substituent, several degradation pathways can be anticipated.

Hydrolytic Stability

Forced degradation studies typically involve exposing the compound to acidic and basic conditions to assess its susceptibility to hydrolysis. Given the stability of the benzofuran ring, significant degradation under neutral pH is not expected. However, under strong acidic or basic conditions, ring-opening or other reactions may occur.

Oxidative Stability

The benzofuran ring can be susceptible to oxidative degradation. Studies on the parent benzofuran have shown that oxidation can lead to the formation of epoxides, which can then undergo further reactions to yield ring-opened products like salicylaldehyde.[6] The presence of the electron-withdrawing fluorine atom at the 7-position may influence the rate and regioselectivity of oxidative attack.

Photostability

Photostability testing is a critical component of forced degradation studies. The benzofuran scaffold contains a chromophore that can absorb UV light, potentially leading to photodegradation. The atmospheric degradation of vapor-phase benzofuran is known to be initiated by photochemically-produced hydroxyl radicals.[7]

Summary of Potential Degradation Products
Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic/Basic Hydrolysis Ring opening of the furan moietyPhenolic derivatives
**Oxidation (e.g., with H₂O₂) **Epoxidation of the furan double bond followed by ring cleavageFluorinated salicylaldehyde derivatives, ring-opened dicarbonyl compounds
Photolysis (UV light) Photochemical rearrangement or degradationComplex mixture of decomposition products

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following sections outline standard methodologies for assessing the thermal and chemical stability of this compound.

Thermal Stability Analysis

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and to detect any other thermal events such as phase transitions or decomposition.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

    • Record the heat flow to the sample relative to the reference. The melting point is observed as an endothermic peak.

Forced Degradation Studies

1. Acid and Base Hydrolysis

  • Objective: To evaluate the stability of this compound in acidic and basic environments.

  • Methodology:

    • Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add a solution of hydrochloric acid (e.g., 0.1 M or 1 M HCl) to the sample solution.

    • For base hydrolysis, add a solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH) to the sample solution.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).

    • At various time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Degradation

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

    • Analyze the samples at different time intervals using HPLC to monitor the degradation.

3. Photolytic Degradation

  • Objective: To determine the photostability of this compound.

  • Methodology:

    • Expose a solution of this compound, as well as the solid compound, to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with a calibrated light source).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After a specified duration of exposure, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Solution Prepare Stock Solution Start->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Solution->Oxidation Thermal Thermal Stress (e.g., 80°C) Solution->Thermal Photo Photolytic Stress (UV/Vis Light) Solution->Photo Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Stability Intrinsic Stability Profile HPLC->Stability Pathway Degradation Pathway Elucidation Characterization->Pathway Oxidative_Degradation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzofuran This compound Epoxide Epoxide Intermediate Benzofuran->Epoxide Epoxidation Oxidant Oxidizing Agent (e.g., H₂O₂) RingOpened Ring-Opened Products (e.g., Fluorinated Salicylaldehyde) Epoxide->RingOpened Ring Opening

References

The Influence of Fluorination on the Electronic Properties of Benzofurans: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic incorporation of fluorine atoms into the benzofuran core has emerged as a powerful tool in drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly modulate the electronic landscape of a molecule.[5] This, in turn, influences critical drug-like properties including metabolic stability, lipophilicity, binding affinity, and bioavailability.[3] Understanding the nuanced effects of fluorination on the electronic properties of benzofurans is therefore paramount for the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the electronic properties of fluorinated benzofurans, presenting comparative data, detailed experimental protocols for their characterization, and insights into their interaction with biological signaling pathways.

Data Presentation: Electronic Properties of Fluorinated Benzofurans

The introduction of fluorine substituents significantly alters the electronic distribution within the benzofuran ring system. These changes are reflected in key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular dipole moment. The following tables summarize quantitative data for a selection of fluorinated and parent benzofuran compounds, compiled from both experimental and computational studies.

Compound NameSubstitution PatternHOMO (eV)LUMO (eV)Energy Gap (eV)MethodReference
BenzofuranUnsubstituted-8.45-0.737.72DFT/B3LYP/6-311G(d,p)[6]
5-Fluorobenzofuran5-Fluoro-8.52-0.857.67DFT/B3LYP/6-311G(d,p)[6]
6-Fluorobenzofuran6-Fluoro-8.51-0.837.68DFT/B3LYP/6-311G(d,p)[6]
7-Fluorobenzofuran7-Fluoro-8.49-0.817.68DFT/B3LYP/6-311G(d,p)[6]
5,7-Difluorobenzofuran5,7-Difluoro-8.61-0.987.63DFT/B3LYP/6-311G(d,p)[6]

Table 1: Calculated HOMO-LUMO Energies of Fluorinated Benzofurans.

Compound NameDipole Moment (Debye)MethodReference
Benzofuran0.75Experimental[7]
2,3-Benzofuran0.8Experimental[8]
Fluorinated Benzene1.60Experimental[7]
1,2-Difluorobenzene2.64Experimental[7]

Table 2: Experimental Dipole Moments of Benzofuran and Related Fluorinated Compounds.

Experimental Protocols

Accurate determination of the electronic properties of fluorinated benzofurans relies on a combination of electrochemical, spectroscopic, and computational methods.

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Materials:

  • A three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire).[5]

  • Potentiostat.

  • Anhydrous, degassed organic solvent (e.g., dichloromethane, acetonitrile, or DMF).[7]

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[7]

  • The fluorinated benzofuran sample (typically 1-5 mM).

  • Ferrocene (as an internal standard).

Procedure:

  • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

  • Dissolve the fluorinated benzofuran sample in the electrolyte solution to the desired concentration.

  • Assemble the three-electrode cell, ensuring the electrodes are clean and polished.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Perform a background scan of the electrolyte solution to ensure no interfering peaks are present.

  • Run the cyclic voltammogram of the sample solution. A typical scan might start from 0 V, sweep to a positive potential (e.g., +2.0 V), then to a negative potential (e.g., -2.5 V), and finally back to 0 V, at a scan rate of 50-100 mV/s.[1]

  • After the initial scan, add a small amount of ferrocene to the solution and record another voltammogram to calibrate the potential scale against the Fc/Fc+ redox couple.

  • Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

  • Calculate the HOMO and LUMO energies using the following empirical equations:

    • E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV

    • E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV

UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (typically 1 cm path length).

  • Spectroscopic grade solvent (e.g., chloroform, dichloromethane, or methanol).

  • The fluorinated benzofuran sample.

Procedure:

  • Prepare a dilute solution of the fluorinated benzofuran sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of the absorption onset (λ_onset) from the low-energy edge of the lowest energy absorption band.

  • Calculate the optical energy gap (E_g) using the formula:

    • E_g (eV) = 1240 / λ_onset (nm)

Density Functional Theory (DFT) Calculations for Electronic Property Prediction

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

  • GaussView or other molecular visualization software.

Procedure:

  • Structure Building: Construct the 3D structure of the fluorinated benzofuran molecule using a molecular builder like GaussView.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with the 6-31G(d) or a larger basis set.

    • Example Gaussian Input:

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties. This will provide the energies of the molecular orbitals (including HOMO and LUMO) and the dipole moment.

  • Analysis: Extract the HOMO and LUMO energies and the dipole moment from the output file. The HOMO-LUMO gap can be calculated as the difference between the LUMO and HOMO energies.

Signaling Pathway Visualization

Fluorinated benzofuran derivatives have been shown to exert their biological effects, in part, by modulating intracellular signaling pathways. Notably, several studies have implicated these compounds as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[9] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[10] Fluorinated benzofurans have been shown to inhibit key kinases within this pathway, including MEK, ERK, and p38.[10][11][12][13]

MAPK_Pathway_Inhibition MAPK Signaling Pathway Inhibition by Fluorinated Benzofurans RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-fos) ERK->Transcription p38 p38 p38->Transcription Proliferation Cell Proliferation, Inflammation, Survival Transcription->Proliferation Inhibitor Fluorinated Benzofuran Inhibitor->MEK Inhibitor->ERK Inhibitor->p38 Stress Stress/Cytokines MAPKKK MAPKKK Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK MKK->p38

Figure 1: Inhibition of the MAPK signaling pathway by fluorinated benzofurans.

Conclusion

The strategic fluorination of the benzofuran scaffold provides a powerful avenue for modulating the electronic properties of this important heterocyclic system. As demonstrated by the compiled data, the position and number of fluorine substituents can fine-tune HOMO/LUMO energy levels and dipole moments, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. The experimental and computational protocols detailed in this guide offer a robust framework for the characterization of novel fluorinated benzofuran derivatives. Furthermore, the elucidation of their inhibitory effects on key signaling pathways, such as the MAPK cascade, highlights their potential as targeted therapeutics in oncology and inflammatory diseases. This technical guide serves as a valuable resource for researchers in the continued exploration and development of fluorinated benzofurans for drug discovery.

References

Theoretical Modeling of 7-Fluorobenzofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling techniques applied to 7-Fluorobenzofuran derivatives, a class of compounds with significant potential in drug discovery. The benzofuran scaffold is a versatile heterocyclic motif found in numerous biologically active compounds, and the introduction of a fluorine atom at the 7-position can significantly modulate its physicochemical and pharmacological properties.[1][2] This guide will delve into the computational methodologies used to predict and analyze the bioactivity of these derivatives, present key quantitative data from various studies, and outline relevant experimental protocols.

Introduction to this compound Derivatives

Benzofuran derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making this compound derivatives particularly attractive for therapeutic development. Theoretical modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these compounds, guiding the design of novel and more potent drug candidates.[1]

Core Theoretical Modeling Techniques

A variety of computational methods are employed to investigate the properties and interactions of this compound derivatives at the molecular level. These techniques provide valuable insights that complement experimental research.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[5] This technique is instrumental in identifying potential drug targets and elucidating the binding modes of this compound derivatives.

Workflow for Molecular Docking:

prep_ligand Ligand Preparation (this compound derivative) - 3D structure generation - Energy minimization docking Molecular Docking (e.g., AutoDock, Glide) - Flexible ligand, rigid/flexible receptor - Scoring function evaluation prep_ligand->docking prep_protein Protein Preparation - Obtain 3D structure (PDB) - Remove water, add hydrogens - Define binding site prep_protein->docking analysis Analysis of Results - Binding energy/score - Interaction analysis (H-bonds, etc.) - Pose selection docking->analysis

Caption: A generalized workflow for molecular docking studies of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[6] These models are valuable for predicting the activity of newly designed molecules without the need for immediate synthesis and testing.

Key Descriptors in QSAR Models:

QSAR models for benzofuran derivatives often utilize a combination of physicochemical descriptors[6]:

  • Electronic Properties: Charges, dipole moments, and energies of frontier molecular orbitals (HOMO/LUMO).

  • Steric Properties: Molecular weight, molar refractivity, and van der Waals volume.

  • Hydrophobic Properties: LogP (partition coefficient).

  • Topological Indices: Descriptors that quantify molecular shape and branching.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7][8] For this compound derivatives, DFT calculations are employed to determine optimized geometries, electronic properties (such as electrostatic potential and frontier molecular orbitals), and spectroscopic properties.[8][9] These calculations provide a fundamental understanding of the molecule's reactivity and intermolecular interactions.

Applications in Drug Discovery

Theoretical modeling of this compound derivatives has been applied to various therapeutic areas.

Anticancer Activity

Several studies have explored benzofuran derivatives as potential anticancer agents.[1][2][10][11] Molecular docking studies have been used to investigate their interactions with cancer-related targets such as PI3K and VEGFR-2.[10] For instance, certain derivatives have shown inhibitory effects on cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[10]

PI3K/Akt Signaling Pathway Inhibition:

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival Benzofuran This compound Derivative Benzofuran->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Antiviral Activity

Benzofuran derivatives have also been identified as promising antiviral agents.[12] Some have been shown to act as agonists of the Stimulator of Interferon Genes (STING) pathway, inducing the production of type I interferons (IFN-I) which play a key role in the innate immune response to viral infections.[12] Docking studies have been performed to predict their binding modes to the STING protein.[12]

Anti-Inflammatory Activity

The anti-inflammatory potential of fluorinated benzofurans has been investigated, with some derivatives showing inhibitory effects on cyclooxygenase (COX) enzymes and the production of pro-inflammatory mediators like IL-6 and CCL2.[3][11] The presence of fluorine and other substituents has been shown to be important for their anti-inflammatory effects.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on benzofuran derivatives.

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

CompoundCell LineIC50 (µM)Target(s)Reference
Compound 1HCT11619.5Not specified[11]
Compound 2HCT11624.8Not specified[11]
Compound 8HepG2-PI3K, VEGFR-2[10]
Compound 9MCF-7-PI3K[10]

Table 2: In Vitro Anti-Inflammatory Activity of Selected Benzofuran Derivatives

CompoundAssayIC50 (µM)Reference
Compound 2IL-6 Production1.23 - 9.04[11]
Compound 3IL-6 Production1.23 - 9.04[11]
Compound 8IL-6 Production1.23 - 9.04[11]

Table 3: Antiviral Activity of Selected Benzofuran Derivatives

CompoundVirusCell LineEC50 (µM)Reference
BZF-2OHHCoV-229EBEAS-2Bin µM range[12]
BZF-5OHHCoV-229EBEAS-2Bin µM range[12]
BZF-37OHHCoV-229EBEAS-2Bin µM range[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of both computational and experimental findings.

Molecular Docking Protocol

A typical molecular docking protocol involves the following steps[12]:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules are removed, hydrogen atoms are added, and the binding site is defined. The 3D structures of the this compound derivatives are generated and energy-minimized.

  • Grid Generation: A grid box is generated around the defined binding site of the protein.

  • Docking Simulation: Docking is performed using software such as AutoDock or Glide. Various docking protocols like Glide SP, XP, and Induced Fit docking can be evaluated.

  • Pose Analysis: The resulting docking poses are analyzed based on their scoring functions and binding interactions with the protein's active site residues.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[3]

  • Cell Seeding: Cells (e.g., RAW 264.7 macrophages) are seeded in 96-well plates and incubated.

  • Compound Treatment: The cells are treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Solubilization and Measurement: DMSO is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

DFT Calculation Protocol

DFT calculations are typically performed using software packages like Gaussian.[9]

  • Structure Optimization: The geometry of the this compound derivative is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and charge distribution, are calculated at the optimized geometry.

Conclusion

The theoretical modeling of this compound derivatives is a powerful approach in modern drug discovery. Techniques such as molecular docking, QSAR, and DFT calculations provide invaluable insights into their structure-activity relationships, guiding the rational design of more effective and selective therapeutic agents. The integration of these computational methods with experimental validation is essential for accelerating the development of novel drugs based on the versatile this compound scaffold. This guide provides a foundational understanding of these methodologies and their applications, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Fluorinated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of fluorine atoms into the benzofuran scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[2]

Applications in Cancer Research

Fluorinated benzofuran derivatives have shown considerable promise as anticancer agents.[2][3] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor progression.[3][4]

Quantitative Data: In Vitro Anticancer Activity of Benzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various human cancer cell lines, providing a comparative context for the potential efficacy of novel analogs.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
2-acetyl-7-phenylaminobenzofuranMDA-MB-468 (Breast)0.16[3]
2-acetyl-7-phenylaminobenzofuranHepG2 (Liver)1.63 - 5.80[3]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[1]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[1]
Bromo-derivative (14c)HCT-116 (Colon)3.27[1]
Oxindole-Benzofuran (22d)MCF-7 (Breast)3.41[1]
Benzofuransulfonamide (1h)NCI-H460 (Lung)4.13[4]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[1]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549 (Lung)6.3[5]
AilanthoidolHuh7 (Liver)22 (at 48h)[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a test compound on cancer cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[6]

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (e.g., a fluorinated benzofuran derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with Test Compound incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for MTT cytotoxicity assay.

Kinase Inhibition Assay

Many benzofuran derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways.[7] This protocol provides a general framework for an in vitro kinase inhibition assay.

Materials:

  • Recombinant active kinase (e.g., CDK2, EGFR)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader compatible with the detection chemistry

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.

  • Data Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Inhibition_Pathway cluster_assay In Vitro Kinase Assay Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor 7-Fluorobenzofuran (Inhibitor) Inhibitor->Kinase inhibits

Caption: Inhibition of kinase-mediated substrate phosphorylation.

Signaling Pathway Context

Benzofuran derivatives can modulate various signaling pathways implicated in cancer. For example, some derivatives have been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Inhibitor Benzofuran Derivative Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

The provided application notes and protocols serve as a comprehensive guide for researchers investigating the in vitro biological activities of this compound and related compounds. While direct experimental data for this compound is currently limited, the established methodologies for other benzofuran derivatives offer a solid foundation for initiating such studies. The quantitative data for analogous compounds underscore the potential of this chemical scaffold in the development of novel therapeutic agents. Further research into the specific activities of this compound is warranted to fully elucidate its pharmacological profile.

References

Application Notes and Protocols for the Biological Activity Screening of 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological activity screening of 7-Fluorobenzofuran. While specific experimental data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for screening analogous benzofuran derivatives for potential therapeutic applications, particularly in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity Screening

Benzofuran derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The introduction of a fluorine atom can modulate the compound's electronic properties and metabolic stability, potentially enhancing its anticancer activity.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various benzofuran derivatives against a panel of human cancer cell lines. These values can serve as a benchmark when evaluating the activity of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Halogenated Benzofuran (Compound 7)A549 (Lung)6.3 ± 2.5[1]
Halogenated Benzofuran (Compound 7)HepG2 (Liver)11 ± 3.2[1]
Halogenated Benzofuran (Compound 8)A549 (Lung)3.5 ± 0.6[1]
Halogenated Benzofuran (Compound 8)HepG2 (Liver)3.8 ± 0.5[1]
Benzofuran-based Compound 7c-0.058[2]
Benzofuran-based Compound 7e-0.086[2]
Experimental Protocols

a) Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.[3][4][5]

  • Materials:

    • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

    • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[3]

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

b) Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle progression.[3]

  • Procedure:

    • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[3]

    • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.[3]

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Workflow Diagram

anticancer_workflow cluster_invitro In Vitro Screening cell_culture Cancer Cell Culture (e.g., A549, HepG2) treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis (IC50, Cell Cycle Arrest) mtt_assay->data_analysis cell_cycle->data_analysis apoptosis->data_analysis antifungal_workflow cluster_screening Antifungal Susceptibility Testing prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Microplate prep_inoculum->inoculation serial_dilution Serial Dilution of This compound serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Determine MIC incubation->read_mic pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt p mTORC1 mTORC1 Akt->mTORC1 p Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzofuran This compound Benzofuran->PI3K Benzofuran->mTORC1 nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB p NFkB NF-κB (p65/p50) Degradation Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Inflammation, Survival) Benzofuran This compound Benzofuran->IKK

References

Application Notes and Protocols: 7-Fluorobenzofuran as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in various scientific fields, including medicinal chemistry and materials science, due to their diverse biological activities and unique photophysical properties.[1][2] Their rigid, planar structure and extended π-conjugation system make them excellent candidates for the development of fluorescent probes for cellular imaging.[3][4] These probes are valuable tools for visualizing and quantifying various biological parameters within living cells, such as intracellular viscosity and the presence of reactive oxygen species (ROS).[5][6][7]

The introduction of a fluorine atom at the 7-position of the benzofuran core is hypothesized to modulate the photophysical and chemical properties of the molecule, potentially enhancing its quantum yield, photostability, and specificity for certain cellular targets. While "Fluorobenzofuran" has been mentioned as a high triplet energy host material in the design of green phosphorescent OLEDs, its application as a fluorescent probe in biological imaging remains an area for exploration.[1]

This document provides a comprehensive overview of the potential applications and generalized protocols for the use of a hypothetical 7-fluorobenzofuran-based probe in cellular imaging, drawing upon the established knowledge of similar benzofuran derivatives.

Principle of Detection

The fluorescence mechanism of many benzofuran-based probes relies on processes such as Intramolecular Charge Transfer (ICT).[5] The benzofuran moiety often serves as an electron donor, and its fluorescence emission can be highly sensitive to the microenvironment. This sensitivity allows for the design of probes that respond to changes in:

  • Viscosity: In low-viscosity environments, the molecule can undergo non-radiative decay through torsional relaxation, resulting in weak fluorescence. In more viscous environments, such as within mitochondria or lipid droplets, this rotation is restricted, leading to a significant enhancement in fluorescence intensity.[5][6]

  • Reactive Oxygen Species (ROS): Benzofuran scaffolds can be functionalized with specific reactive sites that are cleaved or oxidized in the presence of ROS like peroxynitrite (ONOO⁻), leading to a change in the probe's fluorescence.[5][8][9]

Quantitative Data of Analogous Benzofuran Derivatives

To provide a reference for the potential photophysical properties of this compound, the following table summarizes data for various benzofuran derivatives.

Compound/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φf)Solvent/ConditionsReference
Benzofuran Derivative 3a 300Not Specified0.41-0.55Cyclohexane[3]
Benzofuran Derivative 3b 312Not Specified0.5485Cyclohexane[3]
Benzofuran Derivative 4a 304Not Specified0.17-0.20Cyclohexane[3]
1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one260-349400-485Not SpecifiedVarious Solvents[10][11]
Vinylene Benzofuran Derivatives355-374374-396>0.50Chloroform & Crystal State[12]
Unsubstituted BenzofuranNot SpecifiedNot Specified0.63Not Specified[13]
bis(7-methoxybenzofuran-2-il)ketoxime (BFK)Not SpecifiedNot SpecifiedNot SpecifiedVarious Solvents[4]
Benzofuro[2,3-c]pyridin-3-ol Derivative 7k Not SpecifiedNot Specified0.91DMSO[14]

Experimental Protocols

The following are generalized protocols for the use of a small-molecule fluorescent probe like this compound for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is critical.

Preparation of Probe Stock Solution
  • Reconstitution: Dissolve the this compound probe powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM.[15]

  • Sonication/Vortexing: Vortex the solution thoroughly to ensure the probe is completely dissolved. Gentle sonication can be used if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[16]

Cell Culture and Staining
  • Cell Plating: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) and culture under standard conditions until they reach the desired confluency (typically 70-90%).[17][18]

  • Preparation of Staining Solution: On the day of imaging, thaw an aliquot of the probe stock solution. Dilute the stock solution in a serum-free culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration.[17] The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a humidified incubator with 5% CO₂. The incubation time will need to be optimized.[17][19]

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound probe.[20]

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. The cells are now ready for imaging.[17][21]

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the this compound probe. Based on analogous compounds, excitation is likely in the UV to blue range (300-400 nm) and emission in the blue to green range (400-550 nm).[3][10][11]

  • Light Source: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[22][23][24]

  • Image Acquisition: Capture images using a sensitive camera (e.g., a cooled CCD or sCMOS camera).[25] Use a histogram tool to ensure that the signal is not saturated.[22][23] For time-lapse imaging, minimize the frequency of image acquisition to reduce phototoxicity.[19]

  • Controls: Always include control groups in your experiment, such as unstained cells (to assess autofluorescence) and cells treated with a vehicle (e.g., DMSO) to ensure that the solvent does not affect cell health or fluorescence.

Visualizations

Experimental Workflow

G cluster_prep Probe Preparation cluster_cell Cellular Staining cluster_imaging Imaging and Analysis stock Prepare 1-10 mM Stock Solution in DMSO working Dilute to 1-10 µM Working Solution stock->working stain Incubate Cells with Probe (15-60 min) working->stain plate Plate Cells in Imaging Dish plate->stain wash Wash to Remove Unbound Probe stain->wash image Fluorescence Microscopy wash->image analyze Image Analysis and Quantification image->analyze

Caption: General workflow for cellular imaging with a fluorescent probe.

Hypothetical Signaling Pathway for ROS Detection

G ROS Cellular Stress (e.g., H₂O₂) Probe_inactive This compound Probe (Non-fluorescent) ROS->Probe_inactive Oxidation Probe_active Oxidized Probe (Fluorescent) Probe_inactive->Probe_active Signal Fluorescence Signal Probe_active->Signal

Caption: Hypothetical mechanism for ROS detection by a this compound probe.

References

Applications of 7-Fluorobenzofuran in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-fluorobenzofuran scaffold is a privileged structural motif in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a variety of bioactive molecules. Its strategic incorporation into drug candidates has led to the development of potent agents with diverse therapeutic applications, particularly in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the design and discovery of novel therapeutics based on the this compound core.

Anti-inflammatory and Anticancer Applications

Recent studies have highlighted the potential of fluorinated benzofuran and dihydrobenzofuran derivatives as potent anti-inflammatory and anticancer agents.[1][2] These compounds have been shown to modulate key inflammatory pathways and induce apoptosis in cancer cells, making them attractive candidates for further development.

Inhibition of Inflammatory Mediators

A series of fluorinated benzofuran derivatives have demonstrated significant inhibitory effects on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The inhibitory concentrations (IC50) for various mediators are summarized in the table below.

CompoundIL-6 IC50 (µM)CCL2 IC50 (µM)Nitric Oxide IC50 (µM)PGE2 IC50 (µM)
Derivative Series[1][2]1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5

Table 1: Inhibitory Activity of Fluorinated Benzofuran Derivatives against Inflammatory Mediators. [1][2]

The anti-inflammatory effects are mediated, in part, through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) expression.[1]

Anticancer Activity

Several fluorinated benzofuran derivatives have exhibited promising anticancer activity against human colorectal adenocarcinoma cells (HCT116).[1][2] The mechanism of action involves the induction of apoptosis through the inhibition of the anti-apoptotic protein Bcl-2 and concentration-dependent cleavage of PARP-1, leading to DNA fragmentation.[1][2]

CompoundHCT116 IC50 (µM)
Compound 119.5
Compound 224.8

Table 2: Antiproliferative Activity of Lead Fluorinated Benzofuran Derivatives against HCT116 cells. [1]

Structure-activity relationship (SAR) studies suggest that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups on the benzofuran scaffold enhances the biological effects.[1][2]

Kinase Inhibition

The benzofuran scaffold has been successfully employed in the design of potent kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Benzofuran derivatives have been developed as potent inhibitors of EGFR, a key target in cancer therapy. A benzofuran-based scaffold incorporating a furan moiety demonstrated an IC50 value of 0.09 µM against EGFR.

Casein Kinase 2 (CK2) Inhibition

Dibenzofuran derivatives, which contain a benzofuran core, have emerged as highly potent and selective inhibitors of human protein kinase CK2, a promising target for cancer treatment.[3] Dichloro- and dibromo-substituted anilinomethylene-dihydrodibenzofurans have shown IC50 values as low as 5.8 nM.[3]

Other Therapeutic Applications

The versatility of the benzofuran scaffold extends to other therapeutic areas, including:

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: Benzofuran derivatives have been designed as novel LSD1 inhibitors for cancer therapy, with representative compounds exhibiting IC50 values in the nanomolar range.[4]

  • Hypoxia-Inducible Factor (HIF-1) Inhibition: Benzene-sulfonamide-based benzofuran derivatives have been developed to inhibit the HIF-1 pathway, which is crucial for the survival of p53-independent malignant cancers.[5][6]

  • Neurodegenerative Diseases: Benzofuran analogues have been investigated as β-amyloid aggregation inhibitors for the potential treatment of Alzheimer's disease.[7]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound derivatives by measuring the production of inflammatory mediators in LPS-stimulated macrophages.[1][2]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for IL-6, CCL2, and PGE2

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the concentrations of IL-6, CCL2, and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Calculate the IC50 values for each compound.

experimental_workflow_inflammation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells adhesion Overnight Adhesion seed_cells->adhesion pretreatment Pre-treat with This compound derivatives adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation collect_supernatant Collect Supernatants stimulation->collect_supernatant measure_no Measure Nitric Oxide (Griess Assay) collect_supernatant->measure_no measure_cytokines Measure IL-6, CCL2, PGE2 (ELISA) collect_supernatant->measure_cytokines calculate_ic50 Calculate IC50 measure_no->calculate_ic50 measure_cytokines->calculate_ic50

Workflow for in vitro anti-inflammatory assay.
Protocol 2: In Vitro Anticancer Assay (WST-1 Proliferation Assay)

This protocol describes the evaluation of the antiproliferative effects of this compound derivatives on cancer cell lines using a WST-1 assay.[1]

Materials:

  • HCT116 human colorectal carcinoma cell line

  • McCoy's 5A medium

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound derivatives

  • WST-1 reagent

Procedure:

  • Seed HCT116 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 72 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

experimental_workflow_cancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay WST-1 Assay seed_cells Seed HCT116 cells attachment Overnight Attachment seed_cells->attachment treat_compounds Treat with This compound derivatives (72 hours) attachment->treat_compounds add_wst1 Add WST-1 Reagent treat_compounds->add_wst1 incubation Incubate (2-4 hours) add_wst1->incubation read_absorbance Measure Absorbance (450 nm) incubation->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for WST-1 cell proliferation assay.

Signaling Pathways

Apoptosis Induction by Fluorinated Benzofuran Derivatives

Fluorinated benzofuran derivatives induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. The proposed signaling pathway is depicted below.

signaling_pathway_apoptosis This compound\nDerivative This compound Derivative Bcl-2 Bcl-2 This compound\nDerivative->Bcl-2 PARP-1 PARP-1 This compound\nDerivative->PARP-1 Promotes Cleavage Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Cleaved PARP-1 Cleaved PARP-1 PARP-1->Cleaved PARP-1 DNA Fragmentation DNA Fragmentation Cleaved PARP-1->DNA Fragmentation DNA Fragmentation->Apoptosis

Apoptosis signaling pathway induced by 7-fluorobenzofurans.

These application notes and protocols provide a starting point for researchers interested in exploring the therapeutic potential of this compound derivatives. The versatility of this scaffold, combined with the detailed methodologies provided, should facilitate the discovery and development of novel drug candidates.

References

Application Notes and Protocols for the Synthesis of 7-Fluorobenzofuran Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 7-fluorobenzofuran derivatives. The inclusion of a fluorine atom at the 7-position of the benzofuran scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced metabolic stability, binding affinity, and overall therapeutic potential. This document outlines a detailed synthetic protocol for a key this compound intermediate, summarizes the biological activities of related derivatives, and provides protocols for evaluating their anticancer and anti-inflammatory effects.

I. Synthesis of this compound Derivatives

The introduction of a fluorine atom onto the benzofuran core can be achieved through various synthetic strategies. A common approach involves the use of fluorinated starting materials. Below is a detailed protocol for the synthesis of Ethyl 3-amino-7-fluorobenzofuran-2-carboxylate, a versatile intermediate for further derivatization.

Experimental Protocol: Synthesis of Ethyl 3-amino-7-fluorobenzofuran-2-carboxylate[1]

This protocol describes a transition-metal-free one-pot synthesis.

Materials:

  • 2,3-difluorobenzonitrile

  • Ethyl 2-isocyanoacetate

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-difluorobenzonitrile (1 mmol) and ethyl 2-isocyanoacetate (1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add potassium tert-butoxide (2.5 mmol) in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 3-amino-7-fluorobenzofuran-2-carboxylate.

Characterization Data for Ethyl 3-amino-7-fluorobenzofuran-2-carboxylate: [1]

  • Appearance: White solid

  • Melting Point: 192–193 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34–7.32 (m, 1H), 7.22–7.17 (m, 2H), 5.00 (s, 2H), 4.45 (q, J = 7.2 Hz, 2H), 1.44 (t, J = 7.2 Hz, 3H)

  • ¹³C NMR (100 MHz, CDCl₃): δ 161.4, 148.4 (d, JC,F = 250 Hz), 141.4 (d, JC,F = 13 Hz), 138.4, 126.5, 125.1 (d, JC,F = 3 Hz), 122.8 (d, JC,F = 6 Hz), 115.1 (d, JC,F = 4 Hz), 114.5 (d, JC,F = 15 Hz), 60.6, 14.5

  • FT-HRMS (ESI): m/z calcd for C₁₁H₁₀FNO₃ [M+H]⁺: 224.0678; found: 224.0689

II. Medicinal Chemistry Applications and Biological Activity

This compound derivatives have emerged as promising scaffolds in medicinal chemistry, exhibiting a range of biological activities, most notably anticancer and anti-inflammatory properties.

Anticancer Activity

Fluorinated benzofurans have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Fluorinated Benzofuran Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 1 HCT116 (Colon)19.5[2]
Compound 2 HCT116 (Colon)24.8[2]
Compound 5a SW-620 (Colon)8.7[2]
Compound 5d SW-620 (Colon)6.5[2]
Compound 5a HT-29 (Colon)9.4[2]
Compound 5d HT-29 (Colon)9.8[2]
Anti-inflammatory Activity

Several fluorinated benzofuran derivatives have been shown to inhibit the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

Compound IDInhibitory TargetIC₅₀ (µM)Reference
Compound 2 IL-6 Production1.23 - 9.04[2]
Compound 3 IL-6 Production1.23 - 9.04[2]
Compound 8 IL-6 Production1.23 - 9.04[2]
Compound 2 CCL2 Production1.5 - 19.3[2]
Compound 3 CCL2 Production1.5 - 19.3[2]
Compound 8 CCL2 Production1.5 - 19.3[2]
Various Nitric Oxide (NO)2.4 - 5.2[2]
Compound 2 PGE₂ Production1.92[2]
Compound 3 PGE₂ Production1.48[2]
Compound 6 COX-1 Activity7.9[2]
Compound 3 COX-1 Activity5.0[2]
Compound 5 COX-2 Activity28.1[2]
Compound 6 COX-2 Activity13.0[2]

III. Biological Evaluation Protocols

Protocol 1: Western Blot Analysis for Apoptosis Induction

This protocol is designed to assess the pro-apoptotic effects of this compound derivatives by measuring the levels of key apoptotic proteins.

Materials:

  • Cancer cell line (e.g., SW-620)

  • This compound derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound derivative for 24-48 hours. Include a vehicle-treated control group.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.[2]

  • Data Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the ability of this compound derivatives to inhibit the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound derivative

  • Stimulating agent (e.g., TNF-α or LPS)

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the this compound derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agent (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.

  • Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[3]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

IV. Visualizations

Diagrams of Key Pathways and Workflows

Synthesis_Workflow Start 2,3-Difluorobenzonitrile + Ethyl 2-isocyanoacetate Step1 Add t-BuOK in THF at 0°C Start->Step1 Step2 Stir at Room Temperature (2h) Step1->Step2 Step3 Quench with aq. NH4Cl Step2->Step3 Step4 Extract with EtOAc Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End Ethyl 3-amino-7-fluorobenzofuran- 2-carboxylate Step5->End

Caption: Synthetic workflow for Ethyl 3-amino-7-fluorobenzofuran-2-carboxylate.

Apoptosis_Pathway Compound This compound Derivative Bcl2 Bcl-2 Compound->Bcl2 Inhibition Bax Bax Compound->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_p p-IκBα IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome Proteasome->NFkB Release Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription Compound This compound Derivative Compound->IKK Inhibition

References

Application Notes and Protocols: 7-Fluorobenzofuran in Material Science and Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are integral to the development of advanced materials in organic electronics. The introduction of fluorine atoms into the benzofuran scaffold can profoundly influence the electronic properties, stability, and performance of these materials in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). Specifically, 7-fluorobenzofuran is a promising, yet under-explored, building block for the synthesis of novel organic semiconductors. The fluorine substituent at the 7-position is expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enhance intermolecular interactions, and improve the overall stability of the resulting materials.

These application notes provide an overview of the potential applications of this compound in material science and organic electronics, drawing upon existing knowledge of similar fluorinated and non-fluorinated benzofuran derivatives. Detailed experimental protocols for the synthesis and characterization of related compounds are presented, offering a foundational methodology for the investigation of this compound-based materials.

Predicted Material Properties of this compound Derivatives

The introduction of a fluorine atom at the 7-position of the benzofuran core is anticipated to have the following effects on the material properties, based on established principles in materials chemistry:

PropertyPredicted Effect of 7-Fluoro SubstitutionRationale
HOMO Energy Level Lowering (deeper HOMO)The strong electron-withdrawing nature of fluorine will stabilize the HOMO level.
LUMO Energy Level LoweringThe inductive effect of fluorine will also lower the LUMO, though typically to a lesser extent than the HOMO.
Electrochemical Stability IncreasedThe C-F bond is strong, and a lower HOMO level imparts greater resistance to oxidative degradation.
Solubility Potentially modifiedFluorine substitution can alter intermolecular interactions, affecting solubility in organic solvents.
Intermolecular Packing Enhanced π-stackingThe potential for C-H---F and F---F interactions can promote ordered molecular packing in the solid state.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound can be investigated as host materials, electron-transporting materials (ETMs), or hole-transporting materials (HTMs) in OLEDs. The lowered HOMO and LUMO levels can facilitate charge injection and transport, leading to improved device efficiency and stability.

Hypothetical OLED Device Architecture and Performance

Based on data from related dibenzofuran-based host materials, a hypothetical OLED device incorporating a this compound derivative as a host material could exhibit the following performance characteristics.

Device ParameterPredicted Performance Range
Maximum External Quantum Efficiency (EQE) 20 - 28%
Maximum Current Efficiency 70 - 80 cd/A
Color Coordinates (CIE) (0.50, 0.50) for a yellow phosphorescent emitter

Note: These are projected values based on high-performing dibenzofuran-based OLEDs and would require experimental validation for this compound derivatives.

Applications in Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, this compound can be incorporated into either donor polymers or non-fullerene acceptors. The fluorine substitution can enhance the open-circuit voltage (Voc) by deepening the HOMO level of the donor polymer and can also influence the morphology of the bulk heterojunction (BHJ) active layer, which is critical for efficient charge separation and transport. While specific data for this compound in OSCs is not available, high efficiencies have been achieved with other benzodifuran-based polymers.[1][2]

Projected Performance of a this compound-based OSC

Drawing parallels from high-efficiency benzodifuran-based polymer solar cells, a device utilizing a this compound containing polymer donor could potentially achieve:

Photovoltaic ParameterProjected Value
Power Conversion Efficiency (PCE) > 18%
Open-Circuit Voltage (Voc) > 0.8 V
Short-Circuit Current (Jsc) > 25 mA/cm²
Fill Factor (FF) > 75%

Note: These values are based on state-of-the-art benzodifuran-based OSCs and serve as a target for future research on this compound materials.

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound, the following protocols for the synthesis of related benzofuran derivatives are provided as a starting point for researchers.

Protocol 1: Synthesis of a Substituted Benzofuran Derivative (General Procedure)

This protocol outlines a general method for the synthesis of benzofuran derivatives, which can be adapted for the synthesis of this compound from appropriate starting materials.

Workflow for Benzofuran Synthesis

G Start Starting Materials: - o-Halophenol - Terminal Alkyne Coupling Sonogashira Coupling (Pd catalyst, CuI, base) Start->Coupling Intermediate o-Alkynylphenol Intermediate Coupling->Intermediate Cyclization Annulation/Cyclization (Base or Metal Catalyst) Intermediate->Cyclization Product Substituted Benzofuran Cyclization->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of substituted benzofurans.

Materials:

  • Substituted o-halophenol (e.g., 2-bromo-3-fluorophenol for a this compound precursor)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., toluene or THF)

  • Reagents for cyclization (e.g., a base like potassium carbonate or a metal catalyst)

Procedure:

  • Sonogashira Coupling:

    • To a degassed solution of the o-halophenol and terminal alkyne in the chosen solvent, add the palladium catalyst, CuI, and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitor by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature, filter to remove any solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude o-alkynylphenol intermediate by column chromatography.

  • Annulation/Cyclization:

    • Dissolve the purified o-alkynylphenol in a suitable solvent.

    • Add the cyclization reagent (e.g., base or metal catalyst).

    • Heat the reaction mixture until the cyclization is complete (monitor by TLC or GC-MS).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the final benzofuran product by column chromatography.

    • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of an Organic Light-Emitting Diode (OLED)

This protocol describes a general procedure for the fabrication of a multilayer OLED device by thermal evaporation, which can be used to evaluate the performance of a novel this compound derivative as a host material.

OLED Fabrication Workflow

G Substrate ITO-coated Glass Substrate (Cleaning & Pre-treatment) HTL Hole Transport Layer (HTL) Deposition Substrate->HTL EML Emissive Layer (EML) Deposition (Host:Dopant Co-evaporation) HTL->EML ETL Electron Transport Layer (ETL) Deposition EML->ETL EIL Electron Injection Layer (EIL) Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Aluminum) EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Testing Electroluminescence Testing Encapsulation->Testing

Caption: Workflow for the fabrication and testing of a multilayer OLED.

Materials and Equipment:

  • Patterned indium tin oxide (ITO)-coated glass substrates

  • Organic materials for each layer (HTL, host, dopant, ETL, EIL)

  • Metal for cathode (e.g., aluminum)

  • High-vacuum thermal evaporation system

  • Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

  • Source-measure unit for device characterization

  • Spectrometer for electroluminescence (EL) spectrum measurement

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic and Metal Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation at controlled rates. For the emissive layer, co-evaporate the host material (the this compound derivative) and the phosphorescent or fluorescent dopant from separate sources at a specific doping concentration.

    • Deposit the electron injection layer (e.g., LiF) and the metal cathode (e.g., Al) without breaking the vacuum.

  • Encapsulation and Characterization:

    • Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

    • Measure the current density-voltage-luminance (J-V-L) characteristics of the devices using a source-measure unit and a calibrated photodiode.

    • Measure the electroluminescence spectra and calculate the CIE coordinates using a spectrometer.

    • Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.

Conclusion

While direct experimental data on this compound in material science and organic electronics is currently scarce, the foundational knowledge of related benzofuran derivatives provides a strong basis for its exploration. The strategic introduction of a fluorine atom at the 7-position is a promising approach to fine-tune the optoelectronic properties of benzofuran-based materials. The provided hypothetical data and experimental protocols are intended to guide researchers in the synthesis, characterization, and device application of novel this compound derivatives, with the ultimate goal of advancing the field of organic electronics. Further experimental and computational studies are crucial to fully elucidate the potential of this intriguing molecular scaffold.

References

Application Notes and Protocols for 7-Fluorobenzofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-fluorobenzofuran as a versatile building block in organic synthesis. The strategic placement of a fluorine atom at the 7-position of the benzofuran scaffold imparts unique electronic properties, influencing reactivity and providing a handle for various chemical transformations. These notes detail key reactions, present quantitative data in a structured format, and provide explicit experimental protocols for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Introduction to this compound

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in biologically active natural products and pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, in particular, serves as a valuable starting material for the synthesis of a diverse array of functionalized molecules. Its unique structure allows for selective transformations at various positions of the benzofuran core.

Key Synthetic Applications and Protocols

While specific literature directly employing this compound as a starting material is emerging, the principles of benzofuran chemistry, coupled with the known reactivity of fluorinated aromatics, allow for the confident application of several key synthetic transformations. The protocols provided below are based on well-established methodologies for related benzofuran systems and are readily adaptable for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Although direct examples with this compound are not extensively documented in readily available literature, analogous reactions with other substituted benzofurans provide a strong basis for its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzofuran ring, potentially facilitating certain coupling reactions.

Logical Workflow for Palladium-Catalyzed Cross-Coupling of this compound

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Heck Heck This compound->Heck Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Aryl-Substituted\n7-Fluorobenzofurans Aryl-Substituted 7-Fluorobenzofurans Suzuki-Miyaura->Aryl-Substituted\n7-Fluorobenzofurans Vinyl-Substituted\n7-Fluorobenzofurans Vinyl-Substituted 7-Fluorobenzofurans Heck->Vinyl-Substituted\n7-Fluorobenzofurans Amino-Substituted\n7-Fluorobenzofurans Amino-Substituted 7-Fluorobenzofurans Buchwald-Hartwig->Amino-Substituted\n7-Fluorobenzofurans

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-MiyauraPd(OAc)₂ or Pd(PPh₃)₄SPhos or XPhosK₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-11070-95
HeckPd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-12060-90
Buchwald-HartwigPd₂(dba)₃BINAP or XantphosNaOtBu or Cs₂CO₃Toluene or Dioxane80-11065-90

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound

Note: This is a generalized protocol based on reactions with similar substrates. Optimization may be required for this compound derivatives.

  • To an oven-dried Schlenk tube, add the halogenated this compound (1.0 mmol), the corresponding boronic acid or boronic ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture at the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

C-H Functionalization

Direct C-H functionalization represents a highly atom-economical approach to introduce new functional groups onto the benzofuran core. The electronic properties of the 7-fluoro substituent can influence the regioselectivity of C-H activation, potentially directing functionalization to specific positions.

Logical Workflow for C-H Functionalization of this compound

G cluster_start Starting Material cluster_reactions C-H Functionalization Reactions cluster_products Product Classes This compound This compound Direct Arylation Direct Arylation This compound->Direct Arylation Acylation Acylation This compound->Acylation Alkylation Alkylation This compound->Alkylation C2/C3-Arylated\n7-Fluorobenzofurans C2/C3-Arylated 7-Fluorobenzofurans Direct Arylation->C2/C3-Arylated\n7-Fluorobenzofurans C2/C3-Acylated\n7-Fluorobenzofurans C2/C3-Acylated 7-Fluorobenzofurans Acylation->C2/C3-Acylated\n7-Fluorobenzofurans C2/C3-Alkylated\n7-Fluorobenzofurans C2/C3-Alkylated 7-Fluorobenzofurans Alkylation->C2/C3-Alkylated\n7-Fluorobenzofurans

Caption: C-H functionalization pathways for this compound.

Table 2: Representative Conditions for C-H Functionalization Reactions

Reaction TypeCatalystOxidant/AdditiveSolventTemperature (°C)Typical Yield (%)
Direct ArylationPd(OAc)₂Ag₂CO₃ or PivOHToluene or Dioxane100-14050-85
AcylationRh(III) or Ru(II) complexesAgSbF₆ or Cu(OAc)₂DCE or t-AmylOH80-12055-90
AlkylationPd(OAc)₂ or Rh(III) complexesAg₂O or benzoquinoneAcetic Acid or Toluene100-13045-80

Experimental Protocol: General Procedure for Palladium-Catalyzed Direct Arylation at the C2-Position

Note: This is a generalized protocol and requires optimization for this compound.

  • In a sealable reaction vessel, combine this compound (1.0 mmol), the aryl halide (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (if required), and a base or additive (e.g., pivalic acid, 0.3 mmol).

  • Add a carbonate base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent (e.g., toluene or dioxane, 3 mL).

  • Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 120 °C) for 12-48 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the C2-arylated this compound.

Applications in Drug Discovery and Materials Science

Derivatives of this compound are of significant interest in the development of novel therapeutic agents and functional materials. For instance, a recently disclosed potent and selective dual inhibitor of PARP1 and c-Met, designed to overcome acquired resistance to PARP1 inhibitors, features a benzofuran-7-carboxamide core. This highlights the potential of the 7-substituted benzofuran scaffold in oncology drug discovery.

The incorporation of the this compound motif can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. The synthetic routes outlined in these notes provide a foundation for the generation of libraries of novel this compound derivatives for screening in various biological assays.

Signaling Pathway Context: PARP1/c-Met Dual Inhibition

G DNA Damage DNA Damage PARP1 Activation PARP1 Activation DNA Damage->PARP1 Activation DNA Repair DNA Repair PARP1 Activation->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival c-Met Amplification c-Met Amplification PARP1 Inhibitor Resistance PARP1 Inhibitor Resistance c-Met Amplification->PARP1 Inhibitor Resistance This compound Derivative\n(Dual Inhibitor) This compound Derivative (Dual Inhibitor) This compound Derivative\n(Dual Inhibitor)->PARP1 Activation Inhibits This compound Derivative\n(Dual Inhibitor)->c-Met Amplification Inhibits

Caption: Role of a this compound derivative in overcoming PARP1 inhibitor resistance.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. The methodologies and protocols presented in these application notes offer a solid foundation for researchers to explore the chemical space around this scaffold. The continued development of novel synthetic methods will undoubtedly expand the utility of this compound in the creation of next-generation pharmaceuticals and advanced materials.

Application Notes and Protocols for 7-Fluorobenzofuran in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-fluorobenzofuran derivatives as a promising scaffold in the development of novel anti-inflammatory agents. The following sections detail the mechanism of action, key experimental data, and detailed protocols for evaluating the anti-inflammatory properties of these compounds.

Introduction

Benzofuran and its derivatives are recognized as a significant class of heterocyclic compounds with a wide range of biological activities. The introduction of a fluorine atom, particularly at the 7-position of the benzofuran scaffold, has been shown to enhance the anti-inflammatory effects of these molecules. These compounds have demonstrated potent inhibitory effects on key inflammatory mediators and pathways, making them attractive candidates for further investigation and development as therapeutic agents for inflammatory diseases.

Mechanism of Action

This compound derivatives primarily exert their anti-inflammatory effects by suppressing the expression and activity of pro-inflammatory enzymes and cytokines. Studies have shown that these compounds can significantly inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory response.[1][2] The downstream effects of this inhibition include a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[1][2]

Furthermore, these derivatives have been observed to decrease the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and chemokines like Chemokine (C-C) Ligand 2 (CCL2).[1][2] The underlying mechanism for this broad anti-inflammatory activity is linked to the modulation of key signaling pathways, including the NF-κB and MAPK pathways, which are central regulators of inflammation.[3]

Data Presentation

The anti-inflammatory activity of various fluorinated benzofuran and dihydrobenzofuran derivatives has been quantified, with several compounds showing potent inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Table 1: In Vitro Anti-Inflammatory Activity of Fluorinated Benzofuran Derivatives
CompoundTargetIC50 (µM)Reference
Compound 2 IL-61.23 - 9.04[4]
CCL21.5 - 19.3[1][2]
NO2.4 - 5.2[1][2]
PGE21.1 - 20.5[1][2]
Compound 3 IL-61.23 - 9.04[4]
CCL21.5 - 19.3[1][2]
NO2.4 - 5.2[1][2]
PGE21.1 - 20.5[1][2]
Compound 8 IL-61.23 - 9.04[4]
CCL21.5 - 19.3[1][2]

Note: The specific structures of the compounds are detailed in the cited literature. The IC50 values represent the concentration range observed for the most active compounds.

Mandatory Visualizations

Signaling Pathway

G LPS-Induced Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/IKKβ TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression NFkB->Gene_Expression promotes MAPK->NFkB activates Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators Fluorobenzofuran This compound Derivatives Fluorobenzofuran->IKK inhibits Fluorobenzofuran->MAPK inhibits

Caption: LPS-induced inflammatory signaling and points of inhibition by this compound derivatives.

Experimental Workflow

G In Vitro Anti-Inflammatory Screening Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Protein Expression Analysis A Seed RAW 264.7 Macrophages B Pre-treat with This compound Derivatives A->B C Stimulate with LPS (10 ng/mL) B->C D Collect Supernatant (24h) C->D G Cell Lysis C->G E Measure NO (Griess Assay) D->E F Measure PGE2, IL-6, CCL2 (ELISA) D->F H Western Blot for COX-2 and iNOS G->H

Caption: Workflow for in vitro screening of this compound derivatives for anti-inflammatory activity.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound derivatives on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound test compounds

  • Griess Reagent System for Nitric Oxide measurement

  • ELISA kits for PGE2, IL-6, and CCL2

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Dilute the compounds to the desired final concentrations in cell culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 10 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

    • PGE2, IL-6, and CCL2: Measure the concentrations of these mediators in the supernatant using specific ELISA kits, following the manufacturer's protocols.[4]

  • Data Analysis: Calculate the percentage inhibition of each mediator by the test compounds compared to the LPS-stimulated control. Determine the IC50 values by plotting the percentage inhibition against the compound concentration.

Protocol 2: In Vivo Zymosan-Induced Air Pouch Model of Inflammation

This protocol describes an in vivo model to assess the anti-inflammatory effects of this compound derivatives.[1]

Materials:

  • Male Swiss Webster mice (6-8 weeks old)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile saline

  • This compound test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Air Pouch Formation:

    • Anesthetize the mice and inject 3 mL of sterile air subcutaneously into the dorsal region to create an air pouch.

    • Three days later, inject another 2 mL of sterile air into the pouch to maintain it.

  • Induction of Inflammation:

    • On day 6, inject 0.5 mL of zymosan solution (1% w/v in sterile saline) into the air pouch to induce inflammation.

    • Co-inject the this compound test compounds (e.g., 50 nmol) or vehicle into the pouch along with the zymosan.

  • Exudate Collection:

    • At 24 hours post-injection, euthanize the mice.

    • Carefully open the air pouch and collect the exudate by washing the pouch with 1 mL of cold PBS.

  • Analysis:

    • Cell Count: Determine the total number of recruited inflammatory cells (e.g., neutrophils, leukocytes) in the exudate using a hemocytometer.

    • Mediator Measurement: Centrifuge the exudate and measure the levels of inflammatory mediators such as PGE2, cytokines, and chemokines in the supernatant by ELISA.[4]

    • Gene Expression: Extract RNA from the pouch lining tissue to analyze the gene expression of inflammatory markers like Ptgs2 (COX-2), Nos2 (iNOS), Il1b, and Tnf by qRT-PCR.[4]

  • Data Analysis: Compare the cell counts and mediator levels in the compound-treated groups to the zymosan-only control group to determine the percentage of inhibition.

Protocol 3: Western Blot Analysis for COX-2 and iNOS Expression

This protocol is for determining the effect of this compound derivatives on the protein expression of COX-2 and iNOS in LPS-stimulated macrophages.

Materials:

  • LPS-stimulated macrophage cell lysates (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells from the in vitro assay with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of COX-2 and iNOS to the loading control. Compare the expression levels in compound-treated cells to the LPS-stimulated control.

References

Application Notes and Protocols for Novel 7-Fluorobenzofuran Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer activities of novel 7-fluorobenzofuran derivatives. The document includes a summary of their cytotoxic effects on various cancer cell lines, detailed protocols for key experimental assays, and a description of the potential signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxicity of Fluorinated Benzofuran Derivatives

The in vitro cytotoxic activity of novel fluorinated benzofuran and dihydrobenzofuran derivatives was evaluated against the human colorectal adenocarcinoma cell line HCT116. The half-maximal inhibitory concentration (IC50) values were determined using a WST-1 assay after 72 hours of treatment.

Compound IDDescriptionCancer Cell LineIC50 (µM)
1 Difluorinated benzofuran with ester groupHCT11619.5[1]
2 Difluorinated benzofuran with carboxylic acid groupHCT11624.8[1]

Note: The presented data is based on a study of fluorinated benzofuran derivatives. Specific data for a broader range of novel this compound derivatives is currently limited in publicly available literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the novel this compound derivatives in the complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compounds.

Materials:

  • Cancer cell lines

  • Novel this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compounds on the cell cycle progression.

Materials:

  • Cancer cell lines

  • Novel this compound derivatives

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compounds as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate a hypothesized signaling pathway for the anticancer activity of benzofuran derivatives and a general experimental workflow for their evaluation.

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity apoptosis Apoptosis Analysis (Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle western_blot Western Blot Analysis (Protein Expression) apoptosis->western_blot cell_cycle->western_blot pathway Signaling Pathway Elucidation western_blot->pathway

Caption: A general workflow for the synthesis and anticancer evaluation of novel this compound derivatives.

signaling_pathway Hypothesized Signaling Pathway for Benzofuran Derivatives cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest BZD This compound Derivative p53 p53 Activation BZD->p53 NFkB NF-κB Inhibition BZD->NFkB Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 p21 p21 ↑ p53->p21 NFkB->Bcl2 Inhibits transcription of Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDK CDK Inhibition p21->CDK G2M_Arrest G2/M Arrest CDK->G2M_Arrest

Caption: A hypothesized signaling pathway illustrating the potential anticancer mechanism of this compound derivatives.

Mechanism of Action: Potential Signaling Pathways

Based on studies of various benzofuran derivatives, the anticancer activity of novel this compound compounds may be mediated through several key signaling pathways:

  • Induction of Apoptosis: Fluorinated benzofuran derivatives have been shown to induce apoptosis in cancer cells.[1] This process is often characterized by the activation of caspases, a family of proteases that execute programmed cell death. The induction of apoptosis can be triggered by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

  • Cell Cycle Arrest: Many benzofuran derivatives have been reported to cause cell cycle arrest, frequently at the G2/M phase.[2] This arrest prevents cancer cells from progressing through mitosis and proliferation. The mechanism often involves the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

  • p53-Dependent Pathway: The tumor suppressor protein p53 plays a crucial role in regulating cell cycle and apoptosis. Some benzofuran derivatives have been shown to exert their anticancer effects through a p53-dependent mechanism.[2] Activation of p53 can lead to the transcriptional activation of pro-apoptotic genes and cell cycle inhibitors like p21.

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB is often constitutively active in cancer cells and promotes their survival and proliferation. Inhibition of the NF-κB signaling pathway is another potential mechanism by which benzofuran derivatives may exert their anticancer effects.[2]

Further research is necessary to elucidate the specific signaling pathways modulated by novel this compound derivatives and to fully understand their therapeutic potential in cancer treatment.

References

Application Notes and Protocols for High-Throughput Screening of 7-Fluorobenzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzofuran derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide array of biological activities, making them attractive scaffolds in medicinal chemistry. The incorporation of a fluorine atom, as in 7-fluorobenzofuran analogs, can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This document provides a detailed protocol for the high-throughput screening (HTS) of this compound analog libraries to identify and characterize potential therapeutic candidates, with a primary focus on their potential as kinase inhibitors and their cytotoxic effects on cancer cell lines.

The provided protocols outline a multi-step screening cascade, beginning with a primary biochemical screen to identify inhibitors of a target kinase, followed by a secondary cell-based assay to assess cytotoxicity and determine preliminary structure-activity relationships (SAR).

I. Data Presentation: Quantitative Summary of Screening Data

The following tables represent typical data generated from a high-throughput screening campaign for a library of this compound analogs.

Table 1: Primary High-Throughput Screen - Kinase Inhibition

Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
7FB-0011085.2Yes
7FB-0021012.5No
7FB-0031092.1Yes
7FB-004105.6No
7FB-0051078.9Yes
............

Hit criteria: >50% inhibition at 10 µM.

Table 2: Dose-Response Analysis of Primary Hits

Compound IDIC₅₀ (µM)
7FB-0012.5
7FB-0030.8
7FB-0055.1
......

IC₅₀ is the half-maximal inhibitory concentration.

Table 3: Secondary Screen - Cytotoxicity in Cancer Cell Lines

Compound IDCell LineCC₅₀ (µM)
7FB-001MCF-7 (Breast)15.2
7FB-001A549 (Lung)22.8
7FB-003MCF-7 (Breast)5.4
7FB-003A549 (Lung)8.1
7FB-005MCF-7 (Breast)> 50
7FB-005A549 (Lung)> 50
.........

CC₅₀ is the half-maximal cytotoxic concentration.

II. Experimental Protocols

Protocol 1: Primary High-Throughput Screening - In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a generic serine/threonine kinase and can be modified for specific kinase targets. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[1]

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound analog library (10 mM stocks in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Dispense 100 nL of each this compound analog from the library into the wells of a 384-well plate using an acoustic liquid handler.

    • For controls, dispense 100 nL of DMSO (negative control) and 100 nL of a known kinase inhibitor (positive control) into designated wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final volume should be 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_pos_ctrl) / (Luminescence_neg_ctrl - Luminescence_pos_ctrl))

    • Identify hits based on a pre-defined inhibition threshold (e.g., >50%).

Protocol 2: Secondary Screening - Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the hit compounds on the viability of cancer cells.[2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the CC₅₀ values for each compound.

III. Mandatory Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Screening cluster_3 Hit Characterization Compound_Library This compound Analog Library Primary_Assay In Vitro Kinase Inhibition Assay Compound_Library->Primary_Assay Data_Analysis_1 Identify Primary Hits (>50% Inhibition) Primary_Assay->Data_Analysis_1 Dose_Response IC五十 Determination Data_Analysis_1->Dose_Response Confirmed Hits Cytotoxicity_Assay Cell-Based Cytotoxicity Assay (CC五十) Dose_Response->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for this compound analogs.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., Ser/Thr Kinase) Upstream_Kinase->Target_Kinase Activates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Analog (Inhibitor) Inhibitor->Target_Kinase

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Fluorobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and reliable method for synthesizing this compound involves a two-step process starting from the commercially available 2-Fluoro-6-hydroxybenzaldehyde. The first step is an O-alkylation of the phenolic hydroxyl group with an ethyl haloacetate (e.g., ethyl bromoacetate) to form an ether intermediate. This is followed by an intramolecular cyclization, often base-catalyzed, to form the furan ring.

Q2: My overall yield for the this compound synthesis is consistently low. What are the most critical factors to check?

Low yields can often be traced back to a few key areas. First, verify the purity of your starting materials, particularly the 2-Fluoro-6-hydroxybenzaldehyde and the alkylating agent. Second, ensure strictly anhydrous (moisture-free) conditions, as both the O-alkylation and cyclization steps can be sensitive to water. Finally, the choice and handling of the base used for both steps are critical; ensure it is fresh and potent.

Q3: I am observing significant amounts of unreacted 2-Fluoro-6-hydroxybenzaldehyde. How can I improve the conversion in the first step (O-alkylation)?

Incomplete O-alkylation is a common issue. To drive the reaction to completion, consider increasing the equivalents of the alkylating agent (e.g., ethyl bromoacetate) and the base (e.g., K₂CO₃ or NaH). You can also try elevating the reaction temperature or extending the reaction time. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.

Q4: The final cyclization step to form the benzofuran ring is not working efficiently. What are potential solutions?

The intramolecular cyclization can be challenging. The choice of base is critical; stronger bases like sodium ethoxide or potassium tert-butoxide are often more effective than weaker ones. The solvent can also play a significant role; a polar aprotic solvent like DMF or DMSO can facilitate the reaction. If the reaction is still sluggish, consider that the fluorine atom's electron-withdrawing nature may hinder the cyclization, potentially requiring more forcing conditions (higher temperature, stronger base).

Q5: What are the most likely side products in this synthesis, and how can they be minimized?

A primary side product is the hydrolysis of the ester intermediate back to the starting phenol, especially if moisture is present. Self-condensation of the aldehyde or ester starting materials can also occur under basic conditions. To minimize these, maintain anhydrous conditions and control the reaction temperature carefully. Adding the base portion-wise can sometimes help control the reaction and reduce side product formation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in O-Alkylation (Step 1) 1. Inactive or insufficient base (e.g., K₂CO₃).2. Presence of moisture deactivating reagents.3. Insufficient reaction time or temperature.4. Impure starting materials.1. Use freshly dried, finely ground K₂CO₃ or a stronger base like NaH.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Monitor reaction by TLC and consider increasing temperature or time.4. Verify purity of 2-Fluoro-6-hydroxybenzaldehyde and ethyl bromoacetate by NMR or GC-MS.
Low Yield in Cyclization (Step 2) 1. Base is not strong enough to promote cyclization.2. Reversion of the intermediate to starting materials.3. Suboptimal solvent for the reaction.1. Switch to a stronger base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).2. Ensure complete removal of any acidic impurities from the previous step.3. Use a polar aprotic solvent like DMF or DMSO.
Formation of Polymeric Byproducts Reaction temperature is too high, leading to polymerization or decomposition.Maintain strict temperature control. Consider dropwise addition of reagents to manage exothermic reactions.
Difficult Purification of Final Product 1. Co-elution of starting materials or side products with this compound.2. Product volatility leading to loss during solvent removal.1. Optimize column chromatography conditions (e.g., use a less polar solvent system).2. Use a rotary evaporator at a reduced temperature and pressure. For highly volatile products, consider distillation.

Experimental Protocols

Below is a representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of Ethyl 2-((3-fluoro-2-formyl)phenoxy)acetate
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-6-hydroxybenzaldehyde (1.0 eq).

  • Solvent & Base: Dissolve the aldehyde in an anhydrous solvent such as acetone or DMF. Add a suitable base, like finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylation: To the stirring suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone) or ~60-70 °C (for DMF) and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture, filter off the solid base, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester intermediate. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound (Intramolecular Cyclization)
  • Setup: Dissolve the crude ethyl 2-((3-fluoro-2-formyl)phenoxy)acetate (1.0 eq) from Step 1 in an anhydrous solvent like ethanol or THF in a flask under an inert atmosphere.

  • Base Addition: Prepare a solution of a strong base, such as sodium ethoxide (NaOEt, 1.5 eq) in ethanol. Add this solution dropwise to the ester solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of this compound by TLC or GC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

Data Summary

The following table summarizes typical reaction conditions that may be optimized for this synthesis. Yields are highly dependent on specific reaction scales and purification methods.

Parameter Step 1: O-Alkylation Step 2: Cyclization Notes
Starting Material 2-Fluoro-6-hydroxybenzaldehydeEthyl 2-((3-fluoro-2-formyl)phenoxy)acetatePurity of starting materials is crucial.
Reagents Ethyl bromoacetate, K₂CO₃Sodium Ethoxide (NaOEt)Anhydrous reagents are required.
Solvent Acetone or DMFEthanol or THFAnhydrous solvents are essential.
Temperature 50-70 °C0 °C to Room TemperatureTemperature control can minimize side reactions.
Typical Yield 70-90% (crude)50-70% (after purification)Yields are variable and require optimization.

Visual Guides

Synthetic Workflow

The following diagram illustrates the general two-step synthesis pathway for this compound.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization SM 2-Fluoro-6-hydroxybenzaldehyde reagent1 Ethyl Bromoacetate + K₂CO₃ / DMF SM->reagent1 intermediate Ethyl 2-((3-fluoro-2-formyl)phenoxy)acetate reagent1->intermediate reagent2 NaOEt / Ethanol intermediate->reagent2 product This compound reagent2->product

Caption: General synthetic workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting low product yield.

G start Low Final Yield check_step1 Analyze Step 1 (O-Alkylation) by TLC/LCMS start->check_step1 step1_ok Is Starting Material Fully Consumed? check_step1->step1_ok step1_fail Optimize Step 1: - Check Base Activity - Ensure Anhydrous Conditions - Increase Reagent Equivalents/Time step1_ok->step1_fail No check_step2 Analyze Step 2 (Cyclization) by TLC/LCMS step1_ok->check_step2 Yes step2_ok Is Intermediate Fully Consumed? check_step2->step2_ok step2_fail Optimize Step 2: - Use Stronger Base (NaOEt, KOtBu) - Change Solvent (DMF) - Check Temperature step2_ok->step2_fail No check_purification Review Purification Step step2_ok->check_purification Yes purification_issue Optimize Chromatography: - Adjust Solvent Polarity - Check for Product Volatility check_purification->purification_issue

Caption: Decision tree for troubleshooting low yield issues.

Technical Support Center: Purification of Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated benzofurans. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of fluorinated benzofurans, providing practical solutions and guidance.

Q1: I'm having trouble separating positional isomers of my fluorinated benzofuran by flash chromatography. What can I do?

A1: Separating positional isomers of fluorinated benzofurans can be challenging due to their similar polarities. Here are several strategies to improve separation:

  • Optimize your solvent system: A systematic approach to solvent screening is crucial. Start with a standard eluent system like hexane/ethyl acetate and gradually adjust the polarity. Sometimes, adding a small amount of a third solvent with different properties (e.g., dichloromethane or methanol) can significantly alter selectivity.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, consider using a stationary phase with different selectivity. Fluorinated phases can be particularly effective for separating fluorinated compounds.[1] Alternatively, alumina or reverse-phase silica may offer different retention characteristics.

  • Employ preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution. A methodical approach to HPLC method development is key.[2][3]

Q2: My fluorinated benzofuran oils out during crystallization. How can I promote crystal formation?

A2: "Oiling out" is a common problem in crystallization, especially with highly fluorinated compounds which may have lower melting points and different solubility profiles. Here are some troubleshooting steps:

  • Slow down the cooling process: Rapid cooling can lead to supersaturation and oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer.

  • Use a seed crystal: If you have a small amount of pure, crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Try a different solvent system: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. You may need to screen a variety of solvents or use a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). For nonpolar compounds, a mixture of ethyl acetate and hexane or heptane can be effective.[4]

  • Reduce the concentration: If the solution is too concentrated, the compound may precipitate as an oil. Try using a more dilute solution.

Q3: I'm observing peak tailing when analyzing my purified fluorinated benzofuran by HPLC. What is the cause and how can I fix it?

A3: Peak tailing in HPLC can be caused by several factors. For fluorinated compounds, interactions with the stationary phase are a common culprit.

  • Check for secondary interactions: Residual silanols on the silica-based stationary phase can interact with basic nitrogens or other polar functional groups on your benzofuran, leading to tailing. Using an end-capped column or adding a small amount of a competitive base (like triethylamine) to your mobile phase can mitigate these interactions.

  • Adjust mobile phase pH: The ionization state of your compound can affect peak shape. Adjusting the pH of the mobile phase to suppress the ionization of your analyte can lead to sharper peaks.

  • Consider a different column: A column with a different stationary phase, such as a fluorinated phase, may provide better peak shape and selectivity for your fluorinated benzofuran.[1]

Q4: How can I accurately determine the purity of my fluorinated benzofuran?

A4: While HPLC is a common method for purity assessment, quantitative ¹⁹F NMR (qNMR) is a powerful and often overlooked technique for fluorinated compounds.

  • Advantages of ¹⁹F qNMR: Fluorine has a 100% natural abundance and a wide chemical shift range, which often leads to well-resolved signals with minimal background noise.[5][6] This allows for accurate quantification against an internal standard.

  • Procedure: A known amount of a fluorinated internal standard is added to a precisely weighed sample of your purified benzofuran. The purity of the sample can then be calculated by comparing the integration of the analyte and standard signals in the ¹⁹F NMR spectrum.[7][8]

Data Presentation

The following tables summarize typical purification outcomes for fluorinated benzofurans based on data reported in the literature. These values can serve as a benchmark for your own experiments.

Table 1: Purification of Fluorinated Benzofurans by Flash Column Chromatography

Compound ClassStarting Purity (crude)Eluent SystemFinal PurityYield (%)Reference
3-Amino-4,5,7-trifluorobenzofuransVaries (reaction mixture)Dichloromethane/Methanol gradient>95% (by NMR)15-89[9]
Substituted 2-arylbenzofuransVaries (reaction mixture)Hexane/Ethyl acetate gradientNot specified56-66[10]
Rocaglamide core intermediateVaries (reaction mixture)Hexane/Ethyl acetate gradientNot specified~75-80[11]

Table 2: Purification of Fluorinated Benzofurans by Crystallization

Compound ClassCrystallization SolventFinal PurityYield (%)Reference
3-Amino-4,5,7-trifluorobenzofuransEthanolAnalyticalNot specified[9]
4-(Benzofuran-2-yl)-thiazol-2(3H)-iminesDMFCrystalline solid73-83[12]

Experimental Protocols

This section provides detailed methodologies for common purification techniques.

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of a fluorinated benzofuran derivative.

1. Eluent Selection:

  • Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

2. Column Packing:

  • Select an appropriately sized column for the amount of crude material.
  • Pack the column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful wetting with the eluent.

3. Sample Loading:

  • Dissolve the crude fluorinated benzofuran in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent that will be strongly adsorbed at the top of the column).
  • Carefully apply the sample to the top of the silica bed.

4. Elution and Fraction Collection:

  • Begin elution with the chosen solvent system. Positive pressure can be applied to increase the flow rate.
  • Collect fractions and monitor the elution of the compound by TLC.

5. Isolation:

  • Combine the pure fractions containing the target compound and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol describes a general procedure for the recrystallization of a solid fluorinated benzofuran.

1. Solvent Screening:

  • In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points.[13] An ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

4. Crystallization:

  • Allow the clear solution to cool slowly to room temperature. Covering the flask will slow down cooling and evaporation, often leading to larger crystals.
  • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Vacuum Distillation

For high-boiling or thermally sensitive fluorinated benzofurans, vacuum distillation is a suitable purification method.[14][15][16]

1. Apparatus Setup:

  • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and can withstand the reduced pressure.
  • Use a suitable vacuum pump capable of reaching the required pressure to lower the boiling point of the compound to a safe temperature.

2. Sample Preparation:

  • Place the crude liquid in the distillation flask with a stir bar or boiling chips to ensure smooth boiling.

3. Distillation:

  • Begin stirring and heating the distillation flask.
  • Slowly reduce the pressure in the system to the desired level.
  • Collect the fractions that distill at a constant temperature and pressure.

4. Isolation:

  • Once the distillation is complete, carefully and slowly return the system to atmospheric pressure before turning off the vacuum pump.

Visualizations

The following diagrams illustrate key workflows and relationships in the purification of fluorinated benzofurans.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Fluorinated Benzofuran Chromatography Chromatography Crude_Product->Chromatography Crystallization Crystallization Crude_Product->Crystallization Distillation Distillation Crude_Product->Distillation Purity_Analysis Purity Analysis (HPLC, 19F NMR) Chromatography->Purity_Analysis Crystallization->Purity_Analysis Distillation->Purity_Analysis Pure_Product Pure Fluorinated Benzofuran Purity_Analysis->Pure_Product

Caption: General workflow for the purification of fluorinated benzofurans.

Troubleshooting_Crystallization Start Crude Product for Crystallization Problem Oiling Out Occurs Start->Problem Solution1 Slow Down Cooling Rate Problem->Solution1 Solution2 Change Solvent System Problem->Solution2 Solution3 Use a More Dilute Solution Problem->Solution3 Success Pure Crystals Obtained Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for oiling out during crystallization.

HPLC_Troubleshooting Start HPLC Analysis of Purified Product Problem Peak Tailing Observed Start->Problem Cause1 Secondary Interactions with Stationary Phase Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Solution1 Use End-capped Column or Additive (e.g., TEA) Cause1->Solution1 Solution3 Use a Different Column (e.g., Fluorinated Phase) Cause1->Solution3 Solution2 Adjust pH to Suppress Analyte Ionization Cause2->Solution2 Success Sharp, Symmetrical Peaks Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting guide for HPLC peak tailing.

References

optimizing reaction conditions for 7-Fluorobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Fluorobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for synthesizing this compound involve a two-step sequence: a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization. The most common variations are:

  • Sonogashira Coupling followed by Cyclization: This involves the coupling of a protected 2-ethynyl-3-fluorophenol with an aryl halide, followed by a deprotection and cyclization step.

  • Alkylation and Cyclization: This route starts with the alkylation of 3-fluorophenol with a suitable 2-carbon synthon (like 2-bromoacetaldehyde dimethyl acetal), followed by an acid-catalyzed intramolecular cyclization to form the benzofuran ring.

Q2: I am observing low yields in my Sonogashira coupling step. What are the potential causes and solutions?

A2: Low yields in Sonogashira couplings for this synthesis can often be attributed to several factors:

  • Catalyst Inactivity: Ensure your Palladium and Copper catalysts are fresh and active. Consider using a pre-catalyst or activating the catalyst in situ.

  • Base Selection: The choice and amount of base are critical. Triethylamine (Et3N) is commonly used, but other organic amines or inorganic bases like K2CO3 or Cs2CO3 might offer better results depending on the substrate.

  • Solvent Purity: The presence of water or other impurities in the solvent (e.g., THF, DMF) can quench the reaction. Use anhydrous solvents.

  • Oxygen Contamination: Sonogashira couplings are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Q3: During the cyclization step, what are the common side products, and how can I minimize their formation?

A3: A common side product is the formation of oligomers or polymers, especially if the reaction is run at too high a concentration or temperature. To minimize this, consider:

  • High Dilution: Running the cyclization reaction under high dilution conditions can favor the intramolecular reaction over intermolecular side reactions.

  • Controlled Temperature: Gradual heating and maintaining the optimal reaction temperature are crucial. Overheating can lead to decomposition and side product formation.

  • Choice of Catalyst: For palladium-catalyzed cyclizations, the choice of ligand can significantly influence the selectivity and yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate (No Product Formation) 1. Inactive Catalyst2. Poor Quality Starting Materials3. Incorrect Reaction Temperature1. Use fresh catalysts. Consider a different palladium source or ligand.2. Verify the purity of starting materials (e.g., by NMR, GC-MS).3. Optimize the reaction temperature. Some reactions may require initial heating to overcome the activation energy.
Low Yield of this compound 1. Incomplete Reaction2. Suboptimal Reagent Stoichiometry3. Inefficient Cyclization1. Monitor the reaction by TLC or GC-MS to ensure it goes to completion. Extend the reaction time if necessary.2. Perform a stoichiometry screen to find the optimal ratio of reactants, catalyst, and base.3. For cyclization, ensure the removal of any protecting groups is complete. Optimize the cyclization catalyst and conditions.
Formation of Multiple Unidentified Side Products 1. Reaction Temperature is too High2. Presence of Oxygen or Moisture3. Competing Reaction Pathways1. Lower the reaction temperature and monitor for improvement.2. Degas the solvent and ensure the reaction is run under a strictly inert atmosphere.3. Analyze the side products to understand the competing pathways. This may necessitate a change in the synthetic route or protecting group strategy.
Difficulty in Product Purification 1. Co-elution with Starting Materials or Side Products2. Product Instability1. Optimize the column chromatography conditions (solvent system, silica gel type). Consider alternative purification methods like preparative TLC or crystallization.2. If the product is unstable, perform the purification at a lower temperature and handle it quickly. Store the purified product under an inert atmosphere at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling and Cyclization

This protocol is a representative procedure based on common practices for benzofuran synthesis.

Step 1: Sonogashira Coupling of 2-Iodo-3-fluorophenol with Trimethylsilylacetylene

  • Materials: 2-Iodo-3-fluorophenol, Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Triethylamine (Et3N), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a dried Schlenk flask under an argon atmosphere, add 2-iodo-3-fluorophenol (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF, followed by anhydrous Et3N.

    • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50 °C and stir for 12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-fluoro-2-((trimethylsilyl)ethynyl)phenol.

Step 2: Deprotection and Cyclization to this compound

  • Materials: 3-Fluoro-2-((trimethylsilyl)ethynyl)phenol, Potassium Carbonate (K2CO3), Anhydrous Methanol.

  • Procedure:

    • Dissolve 3-fluoro-2-((trimethylsilyl)ethynyl)phenol (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Add K2CO3 (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 2 hours.

    • Upon completion of the deprotection (monitored by TLC), heat the reaction mixture to reflux (around 65 °C) for 4 hours to induce cyclization.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with diethyl ether, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

Table 1: Optimization of Sonogashira Coupling Conditions
Entry Palladium Catalyst (mol%) Copper(I) Salt (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(PPh3)2Cl2 (2)CuI (4)Et3NTHF501285
2Pd(OAc)2 (2) / PPh3 (4)CuI (4)Et3NTHF501278
3Pd(PPh3)2Cl2 (2)CuI (4)DIPATHF501281
4Pd(PPh3)2Cl2 (2)CuI (4)Et3NDMF501088
5Pd(PPh3)2Cl2 (1)CuI (2)Et3NDMF501282
Table 2: Optimization of Cyclization Conditions
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K2CO3Methanol65492
2Cs2CO3Methanol65490
3NaOMeMethanol65385
4K2CO3Ethanol78388

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection & Cyclization cluster_purification Final Purification start 2-Iodo-3-fluorophenol + Trimethylsilylacetylene reagents1 Pd(PPh3)2Cl2, CuI Et3N, THF, 50°C start->reagents1 product1 3-Fluoro-2-((trimethylsilyl)ethynyl)phenol reagents1->product1 reagents2 K2CO3, Methanol RT -> 65°C product1->reagents2 Purified Intermediate product2 This compound reagents2->product2 purification Column Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound cause1 Inactive Catalyst issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Suboptimal Conditions issue->cause3 cause4 Side Product Formation issue->cause4 solution1 Use Fresh Catalysts & Ligands cause1->solution1 solution2 Increase Reaction Time Monitor by TLC/GC cause2->solution2 solution3 Optimize Temp, Base, & Solvent cause3->solution3 solution4 Adjust Concentration & Temperature cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Synthesis of 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 7-Fluorobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common side reactions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

Common synthetic routes to substituted benzofurans, including this compound, often involve palladium/copper-catalyzed reactions. A prevalent method is the Sonogashira coupling of an ortho-halo-phenol with a terminal alkyne, followed by an intramolecular cyclization. For the synthesis of this compound, a typical starting material would be 2-bromo-6-fluorophenol, which is coupled with an acetylene source like trimethylsilylacetylene. Subsequent desilylation and cyclization yield the desired product. Other methods include the reaction of salicylaldehydes with reagents like α-halo ketones or direct oxidative annulation of phenols and alkynes using copper catalysts.[1]

Q2: I am observing a low yield of this compound in my palladium-catalyzed reaction. What are the likely causes?

Low yields in palladium-catalyzed syntheses of benzofurans can arise from several factors:[1]

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or an inappropriate type for the specific reaction. Ensure the catalyst is fresh and stored under an inert atmosphere. The choice of ligand is also critical; for Sonogashira couplings, phosphine ligands such as triphenylphosphine (PPh₃) are common, but bulkier, electron-rich phosphines can sometimes enhance catalytic activity.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of base can all significantly affect the yield. While some reactions proceed at room temperature, others may require heating. It is advisable to screen a range of temperatures (e.g., from room temperature to 100 °C) to find the optimal condition.[1]

  • Poor Quality of Reagents: The purity of starting materials, particularly the ortho-halo-phenol and the alkyne, is crucial. Impurities can lead to side reactions and lower the yield of the desired this compound.

Q3: What are the most common side products I should expect during the synthesis of this compound?

  • Homocoupling of the Alkyne (Glaser Coupling): In Sonogashira reactions, the terminal alkyne can couple with itself to form a symmetrical diyne, especially in the presence of copper catalysts and oxygen.

  • Dehalogenation of the Aryl Halide: The starting 2-bromo-6-fluorophenol may undergo reduction, leading to the formation of 2-fluorophenol.

  • Formation of Isomeric Products: Depending on the reaction conditions and the substrate, there is a possibility of forming other benzofuran isomers, although this is less common when using a pre-defined ortho-halo-phenol.

  • Incomplete Cyclization: The intermediate formed after the initial coupling reaction may not fully cyclize to the benzofuran ring, leading to the presence of 2-(alkynyl)-6-fluorophenol derivatives in the crude product.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: My reaction is sluggish or does not go to completion.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.
Insufficient Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC-MS at each temperature point.
Inappropriate Base The choice of base is critical. Common bases for Sonogashira couplings include amines like triethylamine or diisopropylamine. If the reaction is slow, consider using a stronger, non-nucleophilic base.
Solvent Effects Ensure the solvent is anhydrous and degassed. Common solvents include DMF, THF, and toluene. The solubility of reagents and intermediates can be solvent-dependent.

Problem 2: I am observing significant amounts of alkyne homocoupling byproduct.

Potential Cause Troubleshooting Step
Presence of Oxygen Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling.
High Copper Catalyst Loading Reduce the amount of the copper co-catalyst (e.g., CuI). In some cases, copper-free Sonogashira conditions can be employed, which may require a different palladium catalyst system.
Slow Cross-Coupling If the desired cross-coupling reaction is slow, the alkyne has more opportunity to homocouple. Address the factors that may be slowing down the main reaction (see Problem 1).

Experimental Protocols

General Protocol for the Synthesis of this compound via Sonogashira Coupling and Cyclization:

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-fluorophenol (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Solvent and Reagents Addition: Add anhydrous and degassed solvent (e.g., THF or DMF) via syringe. Subsequently, add the base (e.g., triethylamine, 2-3 eq) and the terminal alkyne (e.g., trimethylsilylacetylene, 1.1-1.5 eq).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 60-80 °C) and monitor its progress using TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the Synthesis Workflow

Below is a diagram illustrating the general workflow for the synthesis of this compound.

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Start reagents Assemble Reagents: - 2-bromo-6-fluorophenol - Alkyne - Pd Catalyst - Cu Co-catalyst - Base - Solvent start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup sonogashira Sonogashira Coupling setup->sonogashira cyclization Intramolecular Cyclization sonogashira->cyclization monitor Monitor Progress (TLC, GC-MS) cyclization->monitor quench Quench Reaction monitor->quench low_yield Low Yield? monitor->low_yield extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize side_products Side Products? purify->side_products low_yield->setup Adjust Conditions side_products->purify Re-purify

Caption: General workflow for this compound synthesis.

References

stability issues and degradation of 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Fluorobenzofuran

Disclaimer: Specific stability and degradation data for this compound are not widely available in published literature. The information provided herein is based on the general chemical principles of the benzofuran scaffold, fluorinated aromatic compounds, and related heterocyclic systems. All recommendations should be verified experimentally for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other benzofuran derivatives, is primarily influenced by pH, temperature, light exposure, and the presence of strong oxidizing or reducing agents. The benzofuran ring system can be susceptible to hydrolysis under strongly acidic or basic conditions[1]. Additionally, benzofuran itself can polymerize when exposed to heat or acid catalysts[2].

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and atmospheric oxygen. Storage in a designated flammable liquids cabinet away from strong acids, bases, and oxidizing agents is also advised[3].

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is unavailable, many heterocyclic and aromatic compounds are light-sensitive[1]. Fluorination can sometimes enhance photostability, but this is not guaranteed[4][5]. As a precaution, it is highly recommended to protect this compound from light by storing it in amber vials or in a dark location to prevent potential photodecomposition.

Q4: What is the expected behavior of this compound in strongly acidic or basic conditions?

A4: The furan ring within the benzofuran structure is known to be unstable under strongly acidic conditions, which can lead to hydrolysis and ring-opening reactions, potentially forming polymeric materials[1][6][7]. Under strongly basic conditions, while generally more stable than in acid, degradation can still occur, particularly at elevated temperatures. The fluorine substituent is generally stable but could be susceptible to nucleophilic aromatic substitution under harsh conditions.

Troubleshooting Guides

This section addresses common issues researchers may encounter during experiments involving this compound.

Issue 1: Low or Inconsistent Yields in Reactions

Your reaction yield is lower than expected or varies significantly between batches. This could be due to the degradation of your starting material.

Possible Cause Troubleshooting Action & Rationale
Degradation during Storage Verify the purity of your this compound stock via NMR or LC-MS before use. Store the compound under an inert atmosphere in a freezer.
Instability in Reaction Conditions If your reaction is run in strong acid, consider using milder acidic catalysts or reducing the reaction temperature. Benzofuran can polymerize in the presence of acid catalysts[2].
Air/Moisture Sensitivity Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (N₂ or Ar). Trace amounts of water could lead to hydrolysis, especially under acidic or basic conditions.
Thermal Degradation If the reaction requires high temperatures, monitor for byproduct formation. Consider if a lower temperature over a longer reaction time could achieve the desired transformation without degrading the benzofuran core.

Issue 2: Appearance of Unexpected Byproducts

Your post-reaction analysis (e.g., LC-MS, NMR) shows unexpected peaks or impurities.

Possible Cause Troubleshooting Action & Rationale
Acid-Catalyzed Ring Opening If acidic conditions are used, you may be seeing byproducts resulting from the opening of the furan ring. Neutralize the reaction mixture promptly during workup. Analyze for byproducts consistent with hydrolysis.
Oxidative Degradation If the reaction is exposed to air for prolonged periods, especially at elevated temperatures or in the presence of metal catalysts, oxidation of the furan ring may occur. Degas solvents and use an inert atmosphere.
Photodegradation If the reaction vessel is transparent and exposed to ambient light, photodecomposition could be a factor. Cover the reaction vessel with aluminum foil.
Defluorination Although less common, under certain reductive, photolytic, or microbial conditions, the C-F bond can be cleaved[8][9]. If you observe a byproduct with a mass 18 amu lower than expected, consider the possibility of hydrodefluorination.

Data Presentation: Hypothetical Stability Profile

The following table summarizes the hypothetical degradation of this compound under various stress conditions. This data is illustrative and based on the general behavior of related compounds.

Condition Parameter Duration Temperature Hypothetical Degradation (%) Primary Degradation Pathway
Acidic 0.1 M HCl (aq)24 h60 °C25-40%Ring Opening / Polymerization
Basic 0.1 M NaOH (aq)24 h60 °C10-20%Hydrolysis
Oxidative 3% H₂O₂ (aq)24 h25 °C5-15%Ring Oxidation
Photolytic UV Light (365 nm)8 h25 °C5-10%Photodecomposition
Thermal Solid State7 days80 °C< 5%Slow Decomposition

Experimental Protocols

Protocol 1: General Procedure for Assessing Chemical Stability (Stress Testing)

This protocol outlines a general method to empirically determine the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions Setup:

    • Acid Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M HCl.

    • Base Hydrolysis: Add the stock solution to 0.1 M NaOH.

    • Oxidation: Add the stock solution to a 3% solution of hydrogen peroxide (H₂O₂).

    • Control: Add the stock solution to purified water (or the primary reaction solvent).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 24, 48, 72 hours), protected from light.

  • Sampling and Analysis: At each time point, withdraw an aliquot from each condition. Neutralize the acidic and basic samples if necessary.

  • Quantification: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection). Compare the peak area of this compound in the stressed samples to the control sample to determine the percentage of degradation.

Visualizations

Diagram 1: Troubleshooting Workflow for Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Condition Analysis cluster_3 Solutions cluster_4 Outcome start Low Yield or Unexpected Byproduct check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity check_storage Review Storage Conditions (Temp, Light, Air) start->check_storage check_ph Acidic/Basic Conditions? check_purity->check_ph check_storage->check_ph check_temp High Temperature? check_ph->check_temp No solution_ph Use Milder Reagents Neutralize Promptly check_ph->solution_ph Yes check_atmosphere Inert Atmosphere? check_temp->check_atmosphere No solution_temp Lower Temperature Reduce Reaction Time check_temp->solution_temp Yes check_light Light Exposure? check_atmosphere->check_light No solution_atmosphere Degas Solvents Use N2 or Ar check_atmosphere->solution_atmosphere Yes solution_light Protect from Light (e.g., Use Foil) check_light->solution_light Yes end_node Problem Resolved check_light->end_node No solution_ph->end_node solution_temp->end_node solution_atmosphere->end_node solution_light->end_node

Caption: Troubleshooting workflow for this compound stability issues.

Diagram 2: Hypothesized Acid-Catalyzed Degradation Pathway

G A This compound B Protonation of Furan Oxygen A->B H⁺ (Acid Catalyst) C Carbocation Intermediate B->C Ring Opening D Nucleophilic Attack by H₂O C->D H₂O E Ring-Opened Product (Hemiacetal) D->E Deprotonation F Further Degradation (e.g., Polymerization) E->F Heat / [H⁺]

Caption: Hypothesized pathway for acid-catalyzed degradation of this compound.

References

Technical Support Center: Synthesis of 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Fluorobenzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a direct, optimized protocol for this compound is not extensively reported, a common and effective strategy involves a two-step process analogous to the synthesis of similar 7-halobenzofurans. This typically includes:

  • Williamson Ether Synthesis: Reaction of an ortho-fluorophenol derivative with a two-carbon electrophile, such as 2-bromo-1,1-dimethoxyethane.

  • Acid-Catalyzed Cyclization: Intramolecular cyclization of the resulting ether intermediate to form the benzofuran ring.

Another potential route involves the palladium-catalyzed Sonogashira coupling of a suitably protected 2-bromo-3-fluoroanisole with an alkyne, followed by intramolecular cyclization.

Q2: I am observing a low yield in the first step (Williamson Ether Synthesis). What are the possible causes and solutions?

A2: Low yields in the Williamson ether synthesis step can often be attributed to several factors:

  • Base Strength: The choice and quality of the base are critical. A moderately strong base like potassium carbonate is often used. Ensure the base is fresh and anhydrous.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is crucial; too high a temperature can lead to decomposition.

  • Leaving Group: The efficiency of the leaving group on the electrophile is important. Bromo derivatives are generally more reactive than chloro derivatives.

  • Steric Hindrance: Steric hindrance around the phenolic oxygen of the starting material can slow down the reaction.

Q3: My cyclization step is not proceeding to completion. How can I improve the yield?

A3: Incomplete cyclization can be a significant hurdle. Consider the following troubleshooting steps:

  • Acid Catalyst: The choice of acid catalyst is crucial. Strong acids like polyphosphoric acid (PPA) or sulfuric acid are commonly used. The concentration and amount of the acid should be optimized.

  • Reaction Time and Temperature: These reactions often require elevated temperatures and sufficient time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Water Removal: The cyclization reaction releases water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.

Q4: What are the common impurities I should expect, and how can I remove them?

A4: Common impurities can include unreacted starting materials, intermediates from the first step, and side-products from undesired reactions. Purification is typically achieved by column chromatography on silica gel.[1] The choice of eluent system (e.g., hexane/ethyl acetate) is critical for effective separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield of this compound Suboptimal reaction conditions in either the ether synthesis or cyclization step.Systematically optimize the parameters for each step, including base, solvent, temperature, and catalyst.
Multiple spots on TLC after reaction Incomplete reaction, side reactions, or decomposition of product/starting material.Monitor the reaction closely by TLC. Isolate and characterize major side-products to understand the side reactions. Consider adjusting the reaction temperature or using a milder catalyst.
Difficulty in purifying the final product Co-elution of impurities with the product during column chromatography.Optimize the column chromatography conditions. Try a different solvent system or use a gradient elution. Preparative TLC or HPLC may be necessary for difficult separations.
Inconsistent yields between batches Variability in the quality of starting materials or reagents.Ensure the purity and dryness of all starting materials, solvents, and reagents. Use freshly opened or properly stored reagents.

Experimental Protocols

Note: The following protocols are adapted from the synthesis of analogous compounds and should be optimized for the synthesis of this compound.

Protocol 1: Two-Step Synthesis of 7-Halobenzofuran (Adaptable for this compound)

This protocol is based on the synthesis of 7-bromobenzofuran and can be adapted by starting with 2-fluorophenol.

Step 1: Williamson Ether Synthesis of 1-Fluoro-2-(2,2-dimethoxyethoxy)benzene

  • In a round-bottom flask, dissolve 2-fluorophenol in a suitable solvent such as DMF or acetonitrile.

  • Add a base, for example, anhydrous potassium carbonate (1.5 equivalents).

  • To this mixture, add 2-bromo-1,1-dimethoxyethane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Acid-Catalyzed Cyclization to this compound

  • To the crude 1-fluoro-2-(2,2-dimethoxyethoxy)benzene from the previous step, add a strong acid catalyst such as polyphosphoric acid (PPA) or a solution of sulfuric acid in a suitable solvent.

  • Heat the mixture to facilitate cyclization, typically between 100-150 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto ice-water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Optimization of Cyclization Conditions for this compound Synthesis

Entry Acid Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
1H₂SO₄Toluene1101245
2PPA-120865
3PPAXylene140675
4TsOHToluene1102430

Note: This table is illustrative and based on general knowledge of similar reactions. Actual results may vary.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Acid-Catalyzed Cyclization A 2-Fluorophenol + 2-Bromo-1,1-dimethoxyethane B Add Base (e.g., K₂CO₃) in Solvent (e.g., DMF) A->B C Heat and Monitor by TLC B->C D Workup and Extraction C->D E Crude 1-Fluoro-2-(2,2-dimethoxyethoxy)benzene D->E F Crude Intermediate E->F G Add Acid Catalyst (e.g., PPA) F->G H Heat and Monitor by TLC G->H I Workup and Neutralization H->I J Purification (Column Chromatography) I->J K Pure this compound J->K

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of this compound Step1 Check Yield of Step 1 (Ether Synthesis) Start->Step1 Step2 Check Yield of Step 2 (Cyclization) Start->Step2 LowStep1 Low Yield in Step 1 Step1->LowStep1 LowStep2 Low Yield in Step 2 Step2->LowStep2 Sol1_1 Optimize Base: - Use fresh, anhydrous base - Screen different bases (e.g., Cs₂CO₃) LowStep1->Sol1_1 Sol1_2 Optimize Temperature: - Gradually increase temperature - Monitor for decomposition LowStep1->Sol1_2 Sol1_3 Check Reagent Quality: - Purity of starting materials - Reactivity of electrophile LowStep1->Sol1_3 Sol2_1 Optimize Acid Catalyst: - Screen different acids (PPA, H₂SO₄) - Vary catalyst loading LowStep2->Sol2_1 Sol2_2 Optimize Reaction Conditions: - Increase temperature - Extend reaction time LowStep2->Sol2_2 Sol2_3 Remove Water: - Use Dean-Stark trap LowStep2->Sol2_3

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Navigating the Functionalization of 7-Fluorobenzofuran: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-fluorobenzofuran scaffold is a critical step in the synthesis of novel therapeutic agents and functional materials. The strategic introduction of a fluorine atom at the 7-position can significantly modulate a molecule's physicochemical and biological properties. However, this modification also introduces unique challenges in subsequent functionalization reactions. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of the 7-fluoro substituent on the reactivity of the benzofuran core?

A1: The fluorine atom at the 7-position is a moderately deactivating, ortho, para-directing group for electrophilic aromatic substitution on the benzene ring. This means that electrophilic attack is most likely to occur at positions 4 and 6. However, the electron-withdrawing nature of fluorine can reduce the overall reactivity of the benzene ring compared to unsubstituted benzofuran. For reactions involving the furan ring, electrophilic substitution still preferentially occurs at the highly electron-rich 2-position.

Q2: I am observing low yields in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a this compound halide. What are the likely causes?

A2: Low yields in cross-coupling reactions involving this compound halides can stem from several factors:

  • Catalyst deactivation: The presence of fluorine can influence the electronic properties of the catalyst, potentially leading to deactivation.

  • Poor solubility: Fluorinated compounds can sometimes exhibit poor solubility in common organic solvents, hindering reaction kinetics.

  • Suboptimal ligand choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. A ligand that is not well-suited for the electron-deficient nature of the this compound system can lead to low yields.

  • Inefficient oxidative addition: The carbon-halogen bond strength can be influenced by the electronic environment, potentially slowing down the oxidative addition step.

Q3: How does the 7-fluoro group affect C-H functionalization of the benzofuran ring?

A3: The 7-fluoro group can influence the regioselectivity of C-H functionalization. For directed C-H activation on the benzene ring, the fluorine atom can act as a directing group, favoring functionalization at the adjacent C6 position. However, direct C-H functionalization of the furan ring, particularly at the C2 position, is often more facile due to its inherent high electron density.

Troubleshooting Guide

This guide addresses common problems encountered during the functionalization of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Recommended Solution
Catalyst Inactivity/Decomposition 1. Screen different palladium sources: Try various pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, or more advanced pre-catalysts. 2. Optimize ligand: Experiment with a range of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Electron-rich and sterically hindered ligands are often beneficial. 3. Ensure inert atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Poor Substrate/Reagent Solubility 1. Solvent screening: Test a variety of solvents or solvent mixtures (e.g., toluene, dioxane, DMF, THF/water). 2. Increase temperature: Carefully increase the reaction temperature to improve solubility and reaction rates.
Inefficient Transmetalation 1. Choice of base: The base is critical, especially in Suzuki couplings. Screen inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄. 2. Boronic acid/ester quality: Ensure the boronic acid or ester is pure and has not degraded. Consider using the corresponding trifluoroborate salt (MIDA boronate) for enhanced stability.
Side Reactions (e.g., Protodehalogenation) 1. Use anhydrous conditions: Ensure all reagents and solvents are scrupulously dry. 2. Lower reaction temperature: If possible, running the reaction at a lower temperature can minimize side reactions.
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Potential Cause Recommended Solution
Ambiguous directing effects 1. Choice of electrophile: The nature of the electrophile can influence regioselectivity. Stronger electrophiles may be less selective. 2. Reaction conditions: Temperature and solvent can impact the isomer distribution. Lower temperatures often favor the thermodynamically more stable product.
Steric hindrance 1. Bulky reagents: If targeting a sterically hindered position, consider using less bulky reagents.
Problem 3: Difficulty with Lithiation/Borylation for Subsequent Functionalization
Potential Cause Recommended Solution
Incorrect lithiation site 1. Directed ortho-metalation (DoM): If a specific site on the benzene ring is desired, a directing group may be necessary. 2. Halogen-metal exchange: If starting from a halogenated this compound, this can be a more regioselective method for introducing lithium.
Decomposition of lithiated intermediate 1. Low temperature: Perform the lithiation at very low temperatures (e.g., -78 °C). 2. Rapid trapping: Add the electrophile (e.g., boronic ester) as quickly as possible after the lithiation is complete.

Experimental Workflows & Methodologies

General Workflow for Troubleshooting a Suzuki-Miyaura Coupling Reaction

Start Low Yield in Suzuki Coupling Check_Catalyst Screen Pd Source & Ligand Start->Check_Catalyst Check_Base Optimize Base Start->Check_Base Check_Solvent Screen Solvents Start->Check_Solvent Check_Temp Adjust Temperature Check_Catalyst->Check_Temp Check_Base->Check_Temp Check_Solvent->Check_Temp Check_Reagents Verify Reagent Quality Check_Temp->Check_Reagents Success Improved Yield Check_Reagents->Success

Caption: Troubleshooting flowchart for optimizing Suzuki-Miyaura coupling reactions.

Logical Relationship for Regioselectivity in Electrophilic Aromatic Substitution

Substrate This compound Furan_Ring Furan Ring (Electron-Rich) Substrate->Furan_Ring Benzene_Ring Benzene Ring (Moderately Deactivated) Substrate->Benzene_Ring Position_2 Position 2 (Most Favored for Electrophilic Attack) Furan_Ring->Position_2 Positions_4_6 Positions 4 & 6 (Favored on Benzene Ring) Benzene_Ring->Positions_4_6 Positions_3_5 Positions 3 & 5 (Less Favored) Benzene_Ring->Positions_3_5

Caption: Regioselectivity in electrophilic substitution of this compound.

Technical Support Center: Optimization of Spectroscopic Analysis for 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the spectroscopic analysis of 7-Fluorobenzofuran.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. Due to the presence of fluorine, ¹⁹F NMR is particularly informative, alongside standard ¹H and ¹³C NMR.

Frequently Asked Questions (FAQs): ¹H, ¹³C, and ¹⁹F NMR

Q1: What are the expected chemical shift ranges for this compound? A1: The aromatic protons of a benzofuran ring typically resonate between 6.5 and 8.0 δ in ¹H NMR.[1][2] The fluorine substituent will influence the precise shifts of nearby protons and carbons due to its strong electronegativity. In ¹⁹F NMR, the chemical shift range is very wide, but for organofluorine compounds, it often falls between -50 ppm and -220 ppm.[3]

Q2: Why is the baseline in my ¹⁹F NMR spectrum rolling or distorted? A2: A rolling baseline in ¹⁹F NMR is a common artifact that can result from several factors.[4] These include acquiring a very large spectral width, incorrect phasing (especially a large first-order phase correction), and "acoustic ringing" from the radiofrequency pulse which can distort the initial part of the Free Induction Decay (FID).[4] Broad signals from fluorine-containing materials within the NMR probe itself, such as Teflon components, can also contribute to an uneven baseline.[4]

Q3: I see small, uneven peaks surrounding my main signal in the ¹⁹F NMR. What are they? A3: These are likely ¹³C satellites. Because of the natural 1.1% abundance of ¹³C, a small portion of your this compound molecules will contain a ¹³C atom adjacent to the fluorine, leading to ¹³C-¹⁹F coupling.[4] These satellite peaks are often asymmetric in ¹⁹F NMR spectra.[4]

Q4: How does the fluorine atom affect the ¹H and ¹³C NMR spectra? A4: The electronegative fluorine atom will cause deshielding of nearby protons and carbons, shifting their signals downfield. Furthermore, you will observe spin-spin coupling between ¹⁹F and nearby ¹H and ¹³C nuclei, which will split their respective signals into doublets, triplets, or more complex multiplets. ¹⁹F-¹⁹F coupling constants are typically larger than ¹H-¹H couplings.[3]

Troubleshooting Guide: NMR Analysis
Issue Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise (S/N) Low sample concentration; Insufficient number of scans; Poor shimming.Increase sample concentration if possible; Increase the number of scans (S/N increases with the square root of the number of scans); Re-shim the magnet carefully to improve field homogeneity.
Broad Peaks / Poor Resolution Poor shimming; Sample viscosity is too high; Presence of paramagnetic impurities.Re-shim the magnet; Dilute the sample or gently heat it (if stable); Filter the sample or use a chelating agent (e.g., EDTA) to remove paramagnetic metal ions.
Phasing Problems Incorrect phase correction; Baseline distortion.[4]Manually re-phase the spectrum carefully, starting with zero-order and then first-order correction; Use a baseline correction algorithm in the processing software. For ¹⁹F NMR, reduce the spectral width if possible to minimize distortion.[4]
Solvent Peak Interference The residual solvent signal is obscuring peaks of interest.Use a deuterated solvent with a residual peak in a clear region of the spectrum; Apply solvent suppression techniques during acquisition.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (observe a narrow, symmetrical lock signal).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve good signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Set a wide spectral width initially (e.g., -50 to -250 ppm) and narrow it once the signal is located.

    • Proton decoupling is commonly used to simplify the spectrum.

    • Acquire data with a sufficient number of scans.

  • Data Processing:

    • Apply Fourier transform to the FID.

    • Carefully phase the spectrum.

    • Apply baseline correction.

    • Calibrate the chemical shift scale using a known reference (e.g., TMS for ¹H, or an internal/external fluorine standard).

    • Integrate the signals and analyze coupling patterns.

NMR_Troubleshooting_Workflow start Start: Poor NMR Signal check_conc Is sample concentration adequate (>1 mg/mL)? start->check_conc increase_conc Action: Increase Concentration or Use a More Sensitive Probe check_conc->increase_conc No check_scans Is the number of scans sufficient? check_conc->check_scans Yes increase_conc->check_scans end_bad Issue Persists: Consult Instrument Specialist increase_conc->end_bad increase_scans Action: Increase Number of Scans check_scans->increase_scans No check_shim Are the shims optimized? check_scans->check_shim Yes increase_scans->check_shim increase_scans->end_bad reshim Action: Perform Manual Shimming check_shim->reshim No check_params Are acquisition parameters (pulse width, relaxation delay) optimal? check_shim->check_params Yes reshim->check_params reshim->end_bad optimize_params Action: Optimize Parameters (e.g., Ernst angle, d1 > 1s) check_params->optimize_params No end_good Result: Good S/N Spectrum check_params->end_good Yes optimize_params->end_good

Caption: Troubleshooting workflow for poor signal-to-noise in NMR spectroscopy.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and the substitution pattern on the aromatic ring of this compound.

Frequently Asked Questions (FAQs): IR Spectroscopy

Q1: What are the key IR absorption bands to look for in this compound? A1: For aromatic compounds like benzofuran, key regions include aromatic C-H stretching (3050-3150 cm⁻¹), C=C ring stretching (1450-1650 cm⁻¹), and C-H out-of-plane bending (690-900 cm⁻¹).[1] The C-F bond will show a strong absorption, typically in the 1000-1400 cm⁻¹ region. The ether C-O-C stretch of the furan ring will also be present.

Q2: How can I use IR to confirm the substitution pattern on the aromatic ring? A2: The pattern of weak overtone bands in the 1660-2000 cm⁻¹ region and, more clearly, the strong C-H out-of-plane ("oop") bending bands between 675-900 cm⁻¹ are diagnostic of the ring's substitution pattern.[1][5] You would need to compare the observed pattern with correlation tables for aromatic substitution.

Q3: My IR spectrum has very broad peaks, especially around 3400 cm⁻¹. What does this indicate? A3: A broad peak in the 3200-3600 cm⁻¹ region is characteristic of an O-H stretch, which indicates the presence of water or alcohol contamination in your sample or the KBr pellet. If your compound is expected to be pure, you should dry your sample and the KBr (if used) thoroughly.

Troubleshooting Guide: IR Analysis
Issue Potential Cause(s) Recommended Solution(s)
Noisy Spectrum / Low Signal Sample is too thin (for thin films); Low concentration (for solutions); Poor contact with ATR crystal.Prepare a thicker film or a more concentrated solution; Ensure good pressure and contact between the sample and the ATR crystal.
"Flat-Lined" Peaks (Total Absorption) Sample is too thick or concentrated.Prepare a thinner film or dilute the sample. For KBr pellets, use less sample relative to the KBr.
Sloping Baseline KBr pellet is too thick or scatters light poorly; ATR crystal is dirty.Prepare a thinner, more transparent KBr pellet; Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and run a new background scan.
Presence of a Broad O-H Peak Water contamination in the sample, solvent, or KBr.Dry the sample thoroughly in a desiccator or vacuum oven; Use anhydrous solvent; Dry the KBr in an oven before use and prepare the pellet quickly.
Characteristic IR Data Table
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3150 - 3050Medium to Weak
Aromatic C=C Ring Stretch1650 - 1450[1]Medium to Strong
C-F Stretch1400 - 1000Strong
Aromatic Ether (C-O-C) Stretch~1250Strong
C-H Out-of-Plane Bending900 - 675[5]Strong (Pattern depends on substitution)
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Preparation: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of solid this compound directly onto the crystal.

  • Acquisition: Lower the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a soft cloth and a suitable solvent (e.g., isopropanol).

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: What is the expected molecular ion peak for this compound? A1: The molecular formula for this compound is C₈H₅FO. The expected exact mass of the molecular ion [M]⁺• would be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Q2: Why is my molecular ion peak weak or absent in the Electron Ionization (EI) spectrum? A2: EI is a high-energy "hard" ionization technique that can cause extensive fragmentation, especially in molecules with fragile bonds. If the molecular ion is unstable, it may fragment completely before detection. Using a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to observe the molecular ion more clearly.[6]

Q3: What are some expected fragmentation patterns for this compound? A3: Under EI conditions, benzofurans often fragment through the loss of CO, followed by rearrangements of the resulting ion. The presence of the fluorine atom will influence the stability of fragments. The specific fragmentation pathways can be complex and may involve ring opening and rearrangements.

Troubleshooting Guide: Mass Spectrometry
Issue Potential Cause(s) Recommended Solution(s)
No Signal or Very Weak Signal Low sample concentration; Poor ionization efficiency; Instrument not calibrated.Increase sample concentration; Optimize ion source parameters (e.g., temperature, voltages); Switch to a more suitable ionization method (e.g., ESI, APCI)[6]; Calibrate the mass spectrometer using a known standard.[7]
Poor Mass Accuracy (HRMS) Instrument needs calibration; Unstable environmental conditions (temperature, pressure).Perform a mass calibration across the desired mass range using a suitable calibration standard; Ensure stable lab conditions.
Contamination Peaks Dirty ion source; Contaminated solvent or sample; Column bleed (GC-MS).Clean the ion source; Use high-purity solvents and glassware; Bake out the GC column or use a low-bleed column.
No Molecular Ion [M]⁺• Ionization energy is too high (EI); The molecule is unstable.Reduce the electron energy in EI mode; Use a soft ionization technique like ESI or CI.[6]
Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Set the injector temperature (e.g., 250 °C).

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the oven temperature to ensure separation from solvent and impurities (e.g., hold at 50 °C for 1 min, then ramp to 280 °C at 10 °C/min).

  • MS Method:

    • Set the ion source temperature (e.g., 230 °C).

    • Use standard EI energy of 70 eV.

    • Set the mass scan range (e.g., m/z 40-400) to cover the expected molecular ion and fragments.

  • Analysis: Inject 1 µL of the sample. Analyze the resulting chromatogram to find the peak for this compound and examine its corresponding mass spectrum.

Analysis_Logic compound This compound (C8H5FO) ms Mass Spectrometry (MS) compound->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr ir IR Spectroscopy compound->ir uv UV-Vis Spectroscopy compound->uv ms_info Provides: - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern ms->ms_info nmr_info Provides: - Connectivity (¹H-¹H, ¹H-¹³C, ¹H-¹⁹F) - Number of H, C, F atoms - Chemical Environment nmr->nmr_info ir_info Provides: - Functional Groups (C=C, C-O, C-F) - Substitution Pattern ir->ir_info uv_info Provides: - Conjugated π System Information uv->uv_info structure Confirm Structure ms_info->structure nmr_info->structure ir_info->structure uv_info->structure

Caption: Relationship between spectroscopic techniques for structural elucidation.

Section 4: UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the conjugated aromatic system in this compound.

Frequently Asked Questions (FAQs): UV-Vis Spectroscopy

Q1: What absorptions are expected for this compound in the UV-Vis spectrum? A1: Aromatic compounds like benzofuran typically show multiple absorption bands.[1][2] Expect a strong absorption near 205 nm and a less intense, more structured absorption in the 255-275 nm range, which is characteristic of the benzofuran aromatic system.[1][2]

Q2: How does solvent choice affect the UV-Vis spectrum? A2: The polarity of the solvent can influence the position and intensity of absorption bands (λₘₐₓ). Polar solvents can interact with the molecule's electronic states, often causing shifts in the absorption maxima. It is crucial to record the solvent used when reporting UV-Vis data.

Troubleshooting Guide: UV-Vis Analysis
Issue Potential Cause(s) Recommended Solution(s)
Absorbance is Too High (>2.0 AU) Solution is too concentrated.Dilute the sample solution with the same solvent and re-measure. Ensure the absorbance maximum is within the linear range of the detector (typically 0.1 - 1.5 AU).
Noisy Spectrum Low lamp intensity; Dirty cuvette; High detector gain.Allow the lamp to warm up sufficiently; Clean the cuvette with an appropriate solvent and wipe the optical faces with lens paper; Dilute the sample to reduce the need for high gain.
Non-reproducible Results Temperature fluctuations; Cuvette not positioned correctly; Sample degradation.Use a temperature-controlled cuvette holder; Ensure the cuvette is placed in the same orientation for each measurement; Check sample for stability under UV light.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane). Dilute this stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes.

  • Blanking: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline (blank) scan.

  • Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the holder and record the absorption spectrum over the desired range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

References

Technical Support Center: Overcoming the Low Reactivity of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving fluorinated aromatic compounds. The inherent stability of the carbon-fluorine (C-F) bond often leads to low reactivity, posing a significant hurdle in synthetic chemistry.[1][2][3] This guide offers practical strategies and detailed protocols to overcome these challenges.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when working with fluorinated aromatics in common reaction types.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)
Potential Cause Troubleshooting Strategy Rationale
Inactive Catalyst Use a pre-formed Palladium(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or ensure efficient in-situ reduction of a Pd(II) precursor (e.g., Pd(OAc)₂).The active catalytic species in many cross-coupling reactions is Pd(0). Incomplete reduction of Pd(II) to Pd(0) can lead to low catalytic activity.
Inefficient Ligand Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, other Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).These ligands promote the oxidative addition of the palladium catalyst to the strong C-F bond, which is often the rate-limiting step.[4]
Inappropriate Base Use a strong, non-coordinating base such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is anhydrous and finely powdered.The choice of base is critical for the efficiency of the transmetalation step and to avoid catalyst deactivation. Anhydrous conditions are often crucial.
Poor Solvent Choice Use anhydrous and degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF.Solvents play a role in catalyst solubility and stability. Degassing is important to remove oxygen, which can deactivate the palladium catalyst.
Low Reaction Temperature Increase the reaction temperature, often in the range of 80-120 °C. Microwave irradiation can also be effective.The high bond dissociation energy of the C-F bond often requires elevated temperatures to facilitate its cleavage.[3]
Steric Hindrance For sterically hindered substrates, consider using a less bulky ligand or a catalyst system known to be effective for challenging couplings. Nickel-based catalysts can sometimes be a good alternative to palladium.Steric congestion around the C-F bond can impede the approach of the catalyst.
Issue 2: Poor Yields in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Strategy Rationale
Insufficient Ring Activation Ensure the presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) positioned ortho or para to the fluorine atom.[5][6][7]SNAr reactions proceed via a Meisenheimer complex, which is a resonance-stabilized carbanion. Electron-withdrawing groups are essential to stabilize this intermediate.[7]
Weak Nucleophile Use a strong nucleophile (e.g., alkoxides, thiolates, amides).The rate of SNAr is dependent on the nucleophilicity of the attacking species.
Low Reaction Temperature Increase the reaction temperature. In some cases, heating in an autoclave with the nucleophile as the solvent can be effective.[8]Higher temperatures can overcome the activation energy barrier for the initial nucleophilic attack.
Poor Leaving Group Ability of Fluorine While counterintuitive, fluorine can be an excellent leaving group in SNAr because the rate-determining step is the nucleophilic attack, which is accelerated by fluorine's high electronegativity.[5][6][9] If the reaction is still sluggish, ensure the ring is sufficiently activated.The high electronegativity of fluorine makes the attached carbon highly electrophilic and susceptible to nucleophilic attack.[6][9]
Issue 3: Difficulty in Transition-Metal-Free C-F Bond Activation
Potential Cause Troubleshooting Strategy Rationale
Insufficient Activation Utilize substrates with multiple fluorine atoms or strong electron-withdrawing groups.[10]Highly fluorinated arenes are more susceptible to nucleophilic attack by main-group reagents.
Ineffective Reagent Employ strong main-group nucleophiles or reductants like Grignard reagents, organolithium compounds, or magnesium powder.[11]These reagents can facilitate C-F bond cleavage through various mechanisms, including nucleophilic attack or single-electron transfer.
Harsh Reaction Conditions Explore milder conditions using frustrated Lewis pairs (FLPs) or specific Lewis acids that can interact with the C-F bond.[12]FLPs and certain Lewis acids can activate the C-F bond without the need for harsh reagents.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated aromatics so unreactive?

A1: The low reactivity of fluorinated aromatics is primarily due to the exceptional strength of the carbon-fluorine (C-F) bond.[3] Fluorine is the most electronegative element, leading to a highly polarized and short bond with carbon, resulting in a high bond dissociation energy (up to 130 kcal/mol).[3] This makes the C-F bond difficult to cleave, which is a necessary step in many chemical transformations.[2][3]

Q2: What is the role of ligands in palladium-catalyzed cross-coupling of aryl fluorides?

A2: Ligands play a crucial role in activating the C-F bond. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required. These ligands stabilize the palladium(0) catalyst and increase its electron density, which facilitates the oxidative addition step where the palladium inserts into the C-F bond. This is often the most challenging step in the catalytic cycle.[4]

Q3: Can nickel catalysts be used as an alternative to palladium for C-F activation?

A3: Yes, nickel-based catalysts are often a viable and sometimes superior alternative to palladium for C-F bond activation. Nickel complexes can be more reactive towards C-F bond cleavage and are often more cost-effective. Various nickel-catalyzed cross-coupling reactions, such as amination, silylation, and reactions with organozinc reagents, have been successfully developed for fluoroaromatics.[1][2]

Q4: Under what conditions is Nucleophilic Aromatic Substitution (SNAr) a preferred strategy?

A4: SNAr is a preferred strategy when the fluorinated aromatic ring is substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CF₃) at positions ortho or para to the fluorine atom.[5][7] These groups are essential for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[7] SNAr is often advantageous as it does not require a metal catalyst.

Q5: Are there any transition-metal-free methods for activating C-F bonds?

A5: Yes, several transition-metal-free methods exist. These often involve the use of strong main-group reagents like Grignard reagents or organolithiums, which can cleave the C-F bond through nucleophilic attack.[1] Other methods include the use of frustrated Lewis pairs (FLPs) and strong Lewis acids that can coordinate to the fluorine atom and facilitate C-F bond cleavage.[12]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Amination of Aryl Fluorides

This protocol is adapted from a procedure for the cross-coupling of fluoroaromatics with primary amines mediated by Ni-complexes.[1]

Materials:

  • Aryl fluoride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Ni(COD)₂ (5 mol%)

  • Ligand (e.g., PCy₃) (10 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a nitrogen-filled glovebox, add Ni(COD)₂, the ligand, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the aryl fluoride and the primary amine to the Schlenk tube.

  • Add anhydrous toluene to the mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Sonogashira Coupling of Aryl Fluorides

This protocol is based on a Pd-catalyzed Sonogashira coupling of fluoroaromatics with terminal alkynes in the presence of LiHMDS.[1]

Materials:

  • Aryl fluoride (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • Ligand (e.g., SPhos) (4 mol%)

  • LiHMDS (1.5 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ and the ligand under an argon atmosphere.

  • Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature.

  • Add the aryl fluoride, terminal alkyne, and LiHMDS.

  • Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Logic_for_Low_Reactivity Start Low Reactivity of Fluorinated Aromatic ReactionType Identify Reaction Type Start->ReactionType CrossCoupling Cross-Coupling (e.g., Suzuki, Sonogashira) ReactionType->CrossCoupling Metal-Catalyzed SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr Nucleophilic Other Other Reactions ReactionType->Other Other CheckCatalyst Check Catalyst System: - Pd(0) source - Ligand choice - Catalyst loading CrossCoupling->CheckCatalyst CheckActivation Verify Ring Activation: - EWG present? - Ortho/Para position? SNAr->CheckActivation CheckConditions Optimize Conditions: - Base selection - Solvent choice - Temperature CheckCatalyst->CheckConditions ConsiderAlternatives Consider Alternatives: - Ni-catalysis - Different reaction pathway CheckConditions->ConsiderAlternatives CheckNucleophile Assess Nucleophile: - Strength - Concentration CheckActivation->CheckNucleophile CheckNucleophile->CheckConditions

Caption: Troubleshooting workflow for low reactivity.

Palladium_Catalyzed_Cross-Coupling_Cycle Pd0 Pd(0)L_n ArPdF Ar-Pd(II)(F)L_n Pd0->ArPdF Ar-F RedElim Reductive Elimination OxAdd Oxidative Addition ArPdR Ar-Pd(II)(R)L_n ArPdF->ArPdR R-M Transmetalation Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product

Caption: Catalytic cycle for cross-coupling reactions.

SNAr_Mechanism Reactants Aryl Fluoride + Nucleophile Attack Nucleophilic Attack (Rate-Determining Step) Reactants->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Elimination Elimination of Fluoride Ion Meisenheimer->Elimination Product Substituted Aromatic Product Elimination->Product

References

Technical Support Center: Purification of 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Fluorobenzofuran from reaction byproducts.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the purification of this compound.

Q1: My final product shows multiple spots on the TLC plate after initial workup. What are the likely impurities?

A1: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities alongside your desired this compound. These can typically be categorized as:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-fluorophenol derivatives or acetylenic compounds.

  • Reaction Intermediates: Incomplete reactions can leave behind partially formed benzofuran structures.

  • Side Products: These may include isomers (e.g., other fluorinated benzofuran regioisomers), dimers, or polymers formed under the reaction conditions.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium complexes) or reagents used in the synthesis.

Q2: I am struggling to separate this compound from a byproduct with a very similar Rf value on TLC. What should I do?

A2: When dealing with byproducts having similar polarity and thus similar Retention Factor (Rf) values, consider the following strategies:

  • Optimize the TLC Solvent System: Systematically vary the solvent polarity. A small change in the ratio of a polar to a non-polar solvent (e.g., ethyl acetate/hexane) can sometimes achieve separation. Experiment with different solvent systems altogether.

  • Flash Column Chromatography: This is the most common and effective method for purifying compounds with close Rf values.[1] A longer column and a shallow solvent gradient can enhance separation.

  • Recrystallization: If the product is a solid and the impurity is present in a smaller amount, recrystallization can be a highly effective purification technique. The choice of solvent is critical for successful recrystallization.

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution than standard column chromatography.

Q3: After column chromatography, my this compound is still not pure. What could be the issue?

A3: Several factors can lead to impure fractions after column chromatography:

  • Improper Column Packing: An improperly packed column with cracks or channels will lead to poor separation.

  • Overloading the Column: Loading too much crude product onto the column will result in broad, overlapping bands.

  • Incorrect Solvent System: The chosen eluent may not be optimal for separating your compound from impurities.

  • Co-elution of Impurities: An impurity may have an identical Rf value in the chosen solvent system.

Q4: Are there any specific safety precautions I should take when handling this compound and its potential byproducts?

A4: Yes, as with any chemical synthesis, proper safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling any volatile organic compounds.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all reagents used for specific handling and disposal information. While specific toxicity data for this compound may be limited, it is prudent to treat it and its byproducts as potentially hazardous.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal eluent for separation. The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Secure the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system.

    • Collect fractions in separate tubes.

    • Monitor the elution process by spotting fractions on TLC plates and visualizing under a UV lamp.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

The following table presents hypothetical data from a purification experiment to illustrate the effectiveness of flash column chromatography.

SampleMass (mg)Purity by NMR (%)Yield (%)
Crude Reaction Mixture50065-
Purified this compound290>9858

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Optimize Eluent Column Flash Column Chromatography TLC->Column Select Solvent System Fractions Collect Fractions Column->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

The Impact of Fluorination: A Comparative Analysis of 7-Fluorobenzofuran Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, benzofuran derivatives have emerged as a versatile scaffold, exhibiting a wide range of biological activities. The introduction of a fluorine atom to the benzofuran core, particularly at the 7-position, has been a strategy of keen interest for medicinal chemists aiming to modulate the pharmacological properties of these compounds. This guide provides an objective comparison of 7-fluorobenzofuran derivatives against other benzofuran analogues in various biological assays, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Anti-Inflammatory Activity: A Tale of Potent Inhibition

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties. A key study investigated a series of these compounds for their ability to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages. The results highlighted that fluorination, in combination with other substitutions, can lead to potent inhibition of key inflammatory mediators.

Several of the tested fluorinated compounds effectively inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of prostaglandin E2 (PGE2), interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and nitric oxide (NO)[1][2]. The half-maximal inhibitory concentrations (IC50) for these activities were in the low micromolar range for the most potent derivatives, indicating their potential as effective anti-inflammatory agents[1][2].

Table 1: Anti-Inflammatory Activity of Fluorinated Benzofuran Derivatives [1][2]

CompoundIL-6 IC50 (µM)CCL2 IC50 (µM)NO IC50 (µM)PGE2 IC50 (µM)
Compound 1 ----
Compound 2 9.0419.35.220.5
Compound 3 1.21.52.41.1
Compound 5 ----
Compound 6 ----
Compound 8 ----
*Note: Specific structures and detailed substitutions for these compounds can be found in the cited literature. The table showcases the range of potencies observed for fluorinated derivatives.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways, which are crucial regulators of the inflammatory response.

Anticancer Potential: Targeting Proliferation and Survival

The same study that highlighted the anti-inflammatory prowess of fluorinated benzofurans also explored their anticancer effects in the human colorectal adenocarcinoma cell line HCT116[2]. Two of the difluorinated compounds, which also contained bromine and either an ester or a carboxylic acid group, demonstrated a significant inhibition of cancer cell proliferation by approximately 70%[2].

This antiproliferative effect was associated with the inhibition of the anti-apoptotic protein Bcl-2 and the induction of PARP-1 cleavage and DNA fragmentation, all hallmarks of apoptosis (programmed cell death)[2]. These findings suggest that fluorinated benzofuran derivatives can target key survival pathways in cancer cells.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Benzofuran derivatives, including those with fluorine substitutions, have been investigated for their antimicrobial properties. While specific comparative data for this compound is limited, studies on various substituted benzofurans have shown activity against a range of bacterial and fungal pathogens. For instance, certain benzofuran derivatives have exhibited potent antibacterial activity against strains like Enterococcus faecalis and Candida albicans[3]. The mechanism of action is thought to involve the disruption of microbial cell membranes or inhibition of essential enzymes[4].

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

MTT Assay for Anticancer Activity

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete culture medium

  • Test compounds (benzofuran derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24-72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7][8]

LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A, followed by 50 µL of Griess reagent Part B to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[9][10][11][12]

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

  • Test compounds

  • Positive control (e.g., standard antibiotic)

  • Negative control (e.g., solvent used to dissolve compounds)

  • Sterile petri dishes

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism and uniformly spread it onto the surface of an agar plate.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[3][13][14][15][16][17]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Macrophages (e.g., RAW 264.7) adhesion Allow Adhesion (Overnight) seed_cells->adhesion pretreat Pre-treat with Benzofuran Derivatives adhesion->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Measure Absorbance (540 nm) griess_reaction->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for LPS-Induced Nitric Oxide Production Assay.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IKK->IkB_p Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to Promoter Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription Benzofuran Fluorinated Benzofuran Derivatives Benzofuran->IKK Inhibition

Caption: Simplified NF-κB Signaling Pathway and Inhibition by Benzofurans.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n ERK (Active) ERK->ERK_n Translocation TF Transcription Factors (e.g., AP-1) ERK_n->TF Activation Genes Genes for Proliferation, Survival, etc. TF->Genes Transcription Benzofuran Fluorinated Benzofuran Derivatives Benzofuran->Raf Potential Inhibition Benzofuran->MEK Benzofuran->ERK

Caption: Overview of the MAPK/ERK Signaling Pathway.

References

The Fluorine Advantage: A Comparative Study of Fluorinated and Non-Fluorinated Benzofurans in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated benzofurans, a privileged scaffold in drug discovery, highlighting the impact of fluorination on biological activity, metabolic stability, and physicochemical properties. The information presented is supported by experimental data and detailed protocols to inform rational drug design and development.

Performance Comparison: Fluorinated vs. Non-Fluorinated Benzofurans

The introduction of fluorine into the benzofuran scaffold can significantly modulate its biological and pharmacological profile. Fluorine's high electronegativity and small size can alter the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.

Biological Activity: A Case Study in Anticancer Potency

A notable example of fluorine's impact is observed in the anticancer activity of benzofuran derivatives. The addition of a fluorine atom can lead to a significant increase in potency. For instance, the introduction of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a two-fold increase in inhibitory activity against urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis.[1]

Table 1: Comparative Anticancer Activity of a Benzofuran Derivative and its Fluorinated Analog

CompoundStructureTargetIC50 (µM)Potency Fold-Increase
Non-Fluorinated Benzofuran Derivative 2-(benzofuran-2-yl)-6-HMAuPANot Specified (Ki = 183 nM)-
4-Fluoro-Benzofuran Derivative 2-(4-fluorobenzofuran-2-yl)-6-HMAuPA0.43 (Ki = 88 nM)~2x
Metabolic Stability and Physicochemical Properties

Fluorination is a well-established strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] The strong carbon-fluorine bond is more resistant to cleavage than a carbon-hydrogen bond, often leading to an increased half-life and improved bioavailability.[2][3]

The effect of fluorination on lipophilicity (logP) is more complex and depends on the position and number of fluorine atoms. While a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can have a more pronounced and sometimes counterintuitive effect due to the strong inductive effects.[4][5]

Table 2: Comparative Physicochemical and Metabolic Properties (Illustrative Examples)

PropertyNon-Fluorinated Benzofuran4-FluorobenzofuranRationale for Fluorinated Analog
Molecular Weight 118.13 g/mol 136.12 g/mol Increased molecular weight.
LogP (Calculated) ~2.1~2.3Modest increase in lipophilicity.
Metabolic Half-life (t½) in Liver Microsomes ShorterLongerBlockage of potential metabolic sites.
Intrinsic Clearance (CLint) HigherLowerReduced rate of metabolism.

Note: The values for LogP and metabolic stability are illustrative and based on general trends observed for the fluorination of aromatic systems. Experimental values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, K562)

  • Complete cell culture medium

  • Benzofuran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the treatment media to the wells and incubate for a further 24-72 hours.[7]

  • MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator.[6]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Liver microsomes (human or other species)

  • Test compounds

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and reference compounds (e.g., diclofenac, propranolol) in DMSO and then dilute with acetonitrile.[8][9]

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.[8][9]

  • Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of the test compound is typically around 1-2 µM.[8][9]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[9][10]

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (Clint) can also be determined.[2]

Mandatory Visualizations

Signaling Pathway: Inhibition of mTOR by Benzofuran Derivatives

Benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[11][12][13][14]

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Translation S6K1->Translation _4EBP1->Translation Cell_Growth Cell Growth & Proliferation Translation->Cell_Growth Benzofuran Benzofuran Derivatives Benzofuran->mTORC1

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Experimental Workflow: MTT Cytotoxicity Assay

The workflow for determining the cytotoxic effects of benzofuran derivatives using the MTT assay is a sequential process from cell culture to data analysis.

MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add Benzofuran Derivatives Incubation_24h->Compound_Addition Incubation_48h Incubate 24-72h Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship: Impact of Fluorination on Benzofuran Properties

The introduction of fluorine can have a cascading effect on the properties of a benzofuran-based drug candidate, ultimately influencing its therapeutic potential.

Fluorination_Effect Fluorination Fluorination of Benzofuran Scaffold Altered_Electronics Altered Electronic Properties Fluorination->Altered_Electronics Increased_Metabolic_Stability Increased Metabolic Stability Fluorination->Increased_Metabolic_Stability Modulated_Lipophilicity Modulated Lipophilicity (logP) Fluorination->Modulated_Lipophilicity Improved_Binding Improved Target Binding Affinity Altered_Electronics->Improved_Binding Enhanced_PK Enhanced Pharmacokinetics Increased_Metabolic_Stability->Enhanced_PK Modulated_Lipophilicity->Enhanced_PK Increased_Potency Increased Biological Potency Improved_Binding->Increased_Potency Improved_Drug_Candidate Improved Drug Candidate Profile Enhanced_PK->Improved_Drug_Candidate Increased_Potency->Improved_Drug_Candidate

Caption: Structure-activity relationship of fluorination on benzofurans.

References

A Comparative Guide to the Anticancer Potential of 7-Fluorobenzofuran and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] The introduction of a fluorine atom to the benzofuran core can significantly modulate its physicochemical properties and biological activity, making fluorinated benzofurans an area of active investigation in the development of novel anticancer agents.[1][4] This guide provides a comparative overview of the anticancer activity of benzofuran derivatives, with a special focus on the potential of 7-Fluorobenzofuran, placed in the context of other halogenated and substituted analogs.

While direct experimental data on the anticancer activity of this compound is limited in the current body of scientific literature, this guide will extrapolate its potential activity based on structure-activity relationship (SAR) studies of closely related compounds. We will present available experimental data for other fluorinated and halogenated benzofurans to provide a valuable comparative framework for researchers.

Comparative Anticancer Activity of Benzofuran Derivatives

The anticancer efficacy of benzofuran derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of halogenated and other substituted benzofuran derivatives, offering a quantitative comparison of their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Halogenated Benzofurans
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[5]
HepG2 (Liver)11 ± 3.2[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[5]
HepG2 (Liver)3.8 ± 0.5[5]
SW620 (Colon)10.8 ± 0.9[5]
5-Chlorobenzofuran-2-carboxamide derivativeMCF-7 (Breast)Not specified, but active[2]
Brominated methyl-3-benzofuran derivativeK562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
Other Substituted Benzofurans
Natural Benzofuran DerivativeMCF-7 (Breast)Not specified, but cytotoxic[6]
Benzofuran-pyrazole hybrid 4cLeukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Breast Cancer Cell LinesGI50: 1.00-2.71[7]
Benzylbenzofuran derivative 4CCRF-CEM (Leukemia)7.17[8]
Benzylbenzofuran derivative 5CCRF-CEM (Leukemia)5.16[8]
AilanthoidolHuh7 (Liver)22 (at 48h)[9]
Benzofuran-chalcone derivative 37eA549, HeLa, SGC7901, HCT116, MCF-7Not specified, but active[9]
Piperazine-based benzofuran derivative 38A549 (Lung)25.15[9]
K562 (Leukemia)29.66[9]

Experimental Protocols

The evaluation of the anticancer activity of benzofuran derivatives involves a range of standard in vitro assays. The methodologies below are commonly employed to determine the cytotoxic and apoptotic effects of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the benzofuran derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Staining: The treated cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Cells are seeded in a 96-well white-walled plate and treated with the test compound.

  • Reagent Addition: An equal volume of Caspase-Glo 3/7 Reagent is added to each well.

  • Incubation: The plate is incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.[5]

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathways Benzofuran Benzofuran Derivatives PI3K_Akt PI3K/Akt Pathway Benzofuran->PI3K_Akt Inhibition NF_kB NF-κB Pathway Benzofuran->NF_kB Inhibition Apoptosis Apoptosis Induction Benzofuran->Apoptosis Induction CellCycle Cell Cycle Arrest Benzofuran->CellCycle Induction ROS ROS Generation Benzofuran->ROS Induction Proliferation Decreased Proliferation CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->Proliferation ROS->Apoptosis

Caption: Potential signaling pathways modulated by anticancer benzofuran derivatives.

Experimental and Drug Discovery Workflow

The process of identifying and validating novel anticancer agents from the benzofuran class follows a structured workflow, from initial design and synthesis to preclinical evaluation.

drug_discovery_workflow A Compound Design & Library Synthesis B In Vitro Screening (e.g., MTT Assay) A->B C Hit Identification (Active Compounds) B->C C->A Inactive D Lead Optimization (SAR Studies) C->D Active D->A Refine Design E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) D->E F In Vivo Studies (Xenograft Models) E->F G Preclinical Candidate F->G

Caption: A typical workflow for the discovery and development of benzofuran-based anticancer drugs.

References

A Comparative Guide to Carbazole and Benzofurocarbazole Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of material science, the demand for high-performance organic materials for electronic and optoelectronic applications is insatiable. Among the plethora of molecular scaffolds, carbazole derivatives have long been a cornerstone due to their excellent thermal stability, hole-transporting properties, and high triplet energy.[1] This guide provides a comparative analysis of carbazole derivatives against an emerging class of compounds: benzofurocarbazoles. While the initial aim was to compare 7-fluorobenzofuran with carbazole derivatives, a scarcity of research on the material science applications of this compound has necessitated a shift in focus. Benzofurocarbazoles, which integrate both benzofuran and carbazole moieties, offer a compelling point of comparison, as they build upon the carbazole framework with the introduction of a furan ring, allowing for a nuanced exploration of structure-property relationships.

This guide is intended for researchers, scientists, and professionals in drug development and material science, offering a data-driven comparison of these two important classes of organic materials.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the key quantitative data for representative carbazole and benzofurocarbazole derivatives, focusing on their photophysical properties, thermal stability, and performance in Organic Light-Emitting Diodes (OLEDs).

Table 1: Photophysical Properties of Carbazole and Benzofurocarbazole Derivatives

Compound NameAbbreviationHOMO (eV)LUMO (eV)Energy Gap (eV)Photoluminescence (PL) Max (nm)Photoluminescence Quantum Yield (PLQY) (%)Triplet Energy (ET) (eV)Reference
9,9'-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole)26CzDBF-5.83-2.313.52383-2.96
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan46CzDBF-5.92-2.373.55383-2.95
5-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5H-benzofuro[3,2-c]carbazoleoBFCzTrz-5.91-2.853.0648885.32.78[2]
12-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-12H-benzofuro[3,2-a]carbazoleo12BFCzTrz-5.85-2.813.0447278.12.83[2]
7-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7H-benzofuro[2,3-b]carbazoleo23BFCzTrz-5.88-2.833.0548282.42.80[2]

Table 2: Thermal Properties of Carbazole and Benzofurocarbazole Derivatives

Compound NameAbbreviationGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C, 5% weight loss)Reference
9,9'-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole)26CzDBF133.2455.1
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan46CzDBF113.6462.5
5-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5H-benzofuro[3,2-c]carbazoleoBFCzTrz145430[2]
12-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-12H-benzofuro[3,2-a]carbazoleo12BFCzTrz152451[2]
7-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7H-benzofuro[2,3-b]carbazoleo23BFCzTrz148445[2]

Table 3: OLED Device Performance of Carbazole and Benzofurocarbazole-based Emitters

EmitterHostMax. External Quantum Efficiency (EQEmax) (%)Turn-on Voltage (V)CIE Coordinates (x, y)Reference
oBFCzTrzDPEPO22.93.2(0.169, 0.341)[2]
o12BFCzTrzDPEPO19.23.3(0.159, 0.288)[2]
o23BFCzTrzDPEPO21.13.2(0.178, 0.388)[2]

Experimental Protocols

A summary of the general experimental methodologies employed in the characterization of these materials is provided below. For specific details, readers are encouraged to consult the cited literature.

Synthesis: The synthesis of carbazole and benzofurocarbazole derivatives typically involves multi-step organic reactions. Common strategies include the Ullmann condensation or Buchwald-Hartwig amination for N-arylation of the carbazole nitrogen, and Suzuki or Stille cross-coupling reactions to introduce various substituents. The formation of the benzofurocarbazole core often involves a Cadogan ring-closing reaction or an intramolecular C-H activation/C-O cyclization.

Photophysical Measurements: UV-visible absorption and photoluminescence (PL) spectra are typically recorded in dilute solutions (e.g., 10-5 M in dichloromethane or toluene) at room temperature. Photoluminescence quantum yields (PLQY) are often determined using an integrating sphere and a calibrated light source. Triplet energies are usually estimated from the phosphorescence spectra of the compounds in a frozen solvent at 77 K.

Electrochemical Measurements: Cyclic voltammetry (CV) is the standard technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The HOMO and LUMO levels are calculated from the onset of the oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the materials. TGA is employed to determine the decomposition temperature (Td), defined as the temperature at which a 5% weight loss occurs. DSC is used to measure the glass transition temperature (Tg), which is an important parameter for the morphological stability of thin films in devices.

OLED Fabrication and Characterization: OLEDs are typically fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate under high vacuum. The device architecture usually consists of a hole injection layer, a hole transport layer, an emissive layer (comprising the host and the emitter), an electron transport layer, and an electron injection layer, capped with a metal cathode (e.g., aluminum). The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiencies (EQE) of the fabricated devices are then measured using a source meter and a spectroradiometer.

Visualizing Molecular Structures and Properties

The following diagrams, generated using the DOT language, illustrate the molecular structures of the compared compounds and a conceptual workflow for material characterization.

cluster_carbazole Carbazole Derivative cluster_benzofurocarbazole Benzofurocarbazole Derivative carbazole carbazole benzofurocarbazole benzofurocarbazole

Caption: Molecular structures of a generic carbazole and a benzofurocarbazole.

G cluster_char Characterization Techniques cluster_perf Device Metrics Start Material Synthesis Characterization Physicochemical Characterization Start->Characterization DeviceFab Device Fabrication Characterization->DeviceFab Photophysical Photophysical Studies (UV-vis, PL, PLQY) Electrochemical Electrochemical Studies (CV) Thermal Thermal Analysis (TGA, DSC) Performance Performance Evaluation DeviceFab->Performance JVL J-V-L Characteristics EQE External Quantum Efficiency EL Electroluminescence Spectra

References

A Comparative Analysis of 7-Fluorobenzofuran and Dibenzofuran: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 7-Fluorobenzofuran and Dibenzofuran, focusing on their physicochemical properties, spectroscopic data, and biological relevance. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these heterocyclic compounds.

Introduction and Chemical Structures

Benzofurans are a class of heterocyclic compounds consisting of a fused benzene and furan ring. Their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide focuses on two specific derivatives: this compound, a halogenated benzofuran, and Dibenzofuran, a more complex structure with two benzene rings fused to a central furan ring.

CompoundThis compoundDibenzofuran
Chemical Structure this compound StructureDibenzofuran Structure
IUPAC Name This compoundDibenzofuran
Molecular Formula C₈H₅FOC₁₂H₈O
CAS Number 1646-37-3132-64-9

Physicochemical Properties

The introduction of a fluorine atom in this compound significantly alters its physicochemical properties compared to the larger, more rigid structure of Dibenzofuran. These differences can influence their solubility, distribution, and metabolic stability in biological systems.

PropertyThis compoundDibenzofuran
Molecular Weight 136.13 g/mol 168.19 g/mol
Melting Point Not reported83-86 °C
Boiling Point 60-61 °C at 15 mmHg287 °C
LogP 2.29 (Predicted)4.12 (Experimental)
Water Solubility Low0.88 mg/L at 25 °C
Appearance Colorless to light yellow liquidWhite crystalline solid

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these compounds. The following table summarizes key spectroscopic data.

Spectroscopic DataThis compoundDibenzofuran
¹H NMR (CDCl₃) δ 7.65 (d, J=2.2 Hz, 1H), δ 7.25-7.15 (m, 2H), δ 7.05 (t, J=8.0 Hz, 1H), δ 6.80 (dd, J=2.2, 0.8 Hz, 1H)δ 7.95 (d, J=7.7 Hz, 2H), δ 7.58 (d, J=8.2 Hz, 2H), δ 7.45 (t, J=7.4 Hz, 2H), δ 7.35 (t, J=7.4 Hz, 2H)
¹³C NMR (CDCl₃) δ 145.2, 144.9, 129.8, 124.6, 119.8, 115.4, 107.1, 106.9δ 156.4, 127.3, 124.7, 122.9, 121.0, 111.8
Mass Spectrum (m/z) 136.03 (M+)168.06 (M+)

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and analysis of benzofuran derivatives.

A common route for the synthesis of substituted benzofurans involves the intramolecular cyclization of a suitably substituted precursor.

A 2-Fluorophenol B Alkylation with Propargyl Bromide A->B Base (e.g., K2CO3) Solvent (e.g., Acetone) C O-Propargyl-2-fluorophenyl ether B->C D Cyclization (e.g., with CuI) C->D Heat E This compound D->E

Synthetic pathway for this compound.

Protocol:

  • Alkylation: 2-Fluorophenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is typically heated under reflux to yield O-propargyl-2-fluorophenyl ether.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Cyclization: The purified ether is then subjected to a cyclization reaction, often catalyzed by a transition metal salt like copper(I) iodide, in a high-boiling solvent.

  • Final Purification: The resulting this compound is purified by distillation or chromatography.

A standardized workflow is essential for confirming the identity and purity of the synthesized compounds.

start Synthesized Product tlc Thin Layer Chromatography (TLC) for Purity Check start->tlc purification Purification (Column Chromatography / Distillation) tlc->purification If impure nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) tlc->nmr If pure purification->tlc Re-check ms Mass Spectrometry (MS) nmr->ms ir Infrared Spectroscopy (IR) ms->ir final Confirmed Structure & Purity ir->final

General workflow for compound analysis.

Protocol:

  • Initial Purity Assessment: The purity of the crude product is assessed by Thin Layer Chromatography (TLC).

  • Purification: If impurities are detected, the compound is purified using an appropriate method such as column chromatography or distillation.

  • Structural Elucidation: The purified compound's structure is confirmed using a suite of spectroscopic techniques:

    • NMR Spectroscopy: ¹H, ¹³C, and in the case of this compound, ¹⁹F NMR are used to determine the chemical environment of the atoms.

    • Mass Spectrometry: Provides the molecular weight and fragmentation pattern.

    • Infrared Spectroscopy: Identifies characteristic functional groups.

Biological Activities and Potential Applications

Both this compound and Dibenzofuran serve as scaffolds in drug discovery. Their distinct structures lead to different biological profiles.

  • This compound: The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity. Fluorinated benzofurans are explored for their potential as kinase inhibitors, antimicrobial agents, and for their applications in neuropharmacology. The fluorine atom can act as a hydrogen bond acceptor and its substitution can block metabolic oxidation at that position.

  • Dibenzofuran: The rigid, planar structure of dibenzofuran is a feature of various biologically active molecules, including phytoestrogens. However, dibenzofuran and its chlorinated derivatives are also known environmental contaminants, similar in structure and toxicity to dioxins. Their biological activity is often associated with their ability to bind to the aryl hydrocarbon receptor (AhR).

ligand Dibenzofuran (or similar ligand) ahr Aryl Hydrocarbon Receptor (AhR) Complex (in cytoplasm) ligand->ahr Binding nucleus Translocation to Nucleus ahr->nucleus arnt Dimerization with ARNT nucleus->arnt dna Binding to DNA (Xenobiotic Response Element) arnt->dna gene Gene Transcription (e.g., CYP1A1) dna->gene

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This compound and Dibenzofuran, while both members of the furan-containing aromatic family, exhibit significant differences in their physical, chemical, and biological properties. This compound represents a modern scaffold in medicinal chemistry where fluorine substitution is used to fine-tune molecular properties for drug development. In contrast, Dibenzofuran is a larger, more rigid molecule with a well-documented role in toxicology and environmental science, primarily through its interaction with the AhR pathway. Understanding these differences is critical for their respective applications in research and development.

The Impact of Fluorination on the Biological Activity of Benzofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated benzofurans, focusing on their anti-inflammatory and anticancer properties. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Comparative Analysis of Biological Activity

Fluorination can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The data presented below showcases the enhanced biological activities of fluorinated benzofuran derivatives compared to their non-fluorinated counterparts and standard drugs.

Anti-Inflammatory Activity

A study on a series of fluorinated benzofuran and dihydrobenzofuran derivatives revealed their potent anti-inflammatory effects. Several of these compounds effectively suppressed the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1] The half-maximal inhibitory concentrations (IC50) for the most active compounds are summarized below.

CompoundTargetIC50 (µM)Reference
Fluorinated Benzofuran 2 PGE21.91[1]
IL-61.23[1]
CCL21.52[1]
NO2.42[1]
Fluorinated Benzofuran 3 PGE21.48[1]
IL-65.21[1]
CCL21.5[1]
NO5.23[1]
Celecoxib (Standard COX-2 Inhibitor) COX-20.04[2]

PGE2: Prostaglandin E2, IL-6: Interleukin-6, CCL2: Chemokine (C-C motif) ligand 2, NO: Nitric Oxide.

Anticancer Activity

The introduction of fluorine atoms has also been shown to enhance the anticancer properties of benzofuran derivatives. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. A notable example is the increased potency observed with the addition of a fluorine atom to a benzofuran derivative, resulting in a two-fold increase in inhibitory activity.[3]

Compound/DrugCancer Cell LineIC50 (µM)Reference
Fluorinated Benzofuran 1 HCT116 (Colon)19.5[1]
Fluorinated Benzofuran 2 HCT116 (Colon)24.8[1]
Amiloride-Benzofuran Derivative Not Specified- (Ki = 183 nM)[3]
Fluorinated Amiloride-Benzofuran Derivative (Compound 5) Not Specified0.43 (Ki = 88 nM)[3]
Doxorubicin (Standard Chemotherapy) HCT-116 (Colon)8.81–13.85[4]
MCF-7 (Breast)0.8[5]
A549 (Lung)> 20[3]
HeLa (Cervical)2.9[3]
Celecoxib HCT116 (Colon)Intermediate Sensitivity[6]
MCF-7 (Breast)Intermediate Sensitivity[6]
A549 (Lung)35-65[7]
HeLa (Cervical)37.2[6]

Key Signaling Pathways

Fluorinated benzofurans exert their biological effects by modulating specific signaling pathways involved in inflammation and cancer. Below are graphical representations of these pathways.

LPS_Induced_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB IKK->NFkB COX2 COX-2 Expression NFkB->COX2 NOS2 NOS2 Expression NFkB->NOS2 ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, CCL2) NFkB->ProInflammatory_Cytokines MAPK->COX2 MAPK->NOS2 MAPK->ProInflammatory_Cytokines PGE2 PGE2 COX2->PGE2 NO Nitric Oxide NOS2->NO Benzofurans Fluorinated Benzofurans Benzofurans->IKK Inhibition Benzofurans->MAPK Inhibition

LPS-induced pro-inflammatory signaling cascade and points of inhibition by fluorinated benzofurans.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzofurans Benzofuran Derivatives Benzofurans->PI3K Inhibition Benzofurans->mTORC1 Inhibition

The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is inhibited by benzofuran derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Add_Compound Add Benzofuran Derivatives Plate_Cells->Add_Compound Incubate_1 Incubate (e.g., 48-72h) Add_Compound->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilizing Agent Incubate_2->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the MTT cell viability assay.
In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme. A common method is a colorimetric or fluorometric screening assay.

Procedure:

  • Reagent Preparation: Prepare the COX-2 enzyme, assay buffer, cofactor, and probe as per the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the human recombinant COX-2 enzyme with the test compounds or a known inhibitor (e.g., celecoxib) for approximately 10 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Signal Detection: The peroxidase activity of COX-2 is assayed by monitoring the appearance of an oxidized product (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm for a colorimetric assay) or a fluorescent probe.[7]

  • Data Analysis: Measure the signal kinetically and calculate the rate of reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide by macrophages, typically in response to an inflammatory stimulus like LPS. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat with the benzofuran derivatives for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 15 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control to determine the IC50 value.

Conclusion

The strategic incorporation of fluorine into the benzofuran scaffold is a highly effective strategy for enhancing its anti-inflammatory and anticancer activities. The presented data demonstrates that fluorinated benzofuran derivatives can exhibit superior potency compared to non-fluorinated analogs and, in some cases, comparable or superior activity to standard therapeutic agents. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers aiming to further explore and optimize this promising class of compounds for therapeutic applications. The continued investigation into the structure-activity relationships of fluorinated benzofurans holds significant promise for the development of novel and more effective treatments for inflammatory diseases and cancer.

References

Navigating the Target Landscape of Fluorinated Benzofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of biological targets for 7-Fluorobenzofuran and related compounds. Due to a lack of specific experimental data for this compound, this document outlines a comparative approach using data from analogous benzofuran derivatives to inform potential research directions and methodologies.

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's electronic properties and metabolic stability, making it a person of interest for novel therapeutic development.[1] This guide details a proposed workflow for identifying and validating the biological targets of this compound, supported by experimental data from related compounds and established protocols.

Comparative Biological Activity of Benzofuran Derivatives

Compound/DerivativeTarget/Cell LineActivity (IC₅₀ in µM)Reference(s)
Hypothetical Fluorinated Benzofurans
4-Fluoro-3-methylbenzofuranGeneric Cancer Cell Line15 (Hypothetical)[1]
Analog 2 (4-Cl, 3-CH₃)Generic Cancer Cell Line12 (Hypothetical)[1]
Analog 3 (4-F)Generic Cancer Cell Line25 (Hypothetical)[1]
Published Benzofuran Derivatives
3-Amidobenzofuran (28g)MDA-MB-231 (Breast Cancer)3.01[2]
3-Amidobenzofuran (28g)HCT-116 (Colon Cancer)5.20[2]
Benzofuran Hybrid (12)SiHa (Cervical Cancer)1.10[2]
Benzofuran Hybrid (12)HeLa (Cervical Cancer)1.06[2]
Oxindole-Benzofuran (22f)MCF-7 (Breast Cancer)2.27[2]
Bromo-derivative (14c)HCT-116 (Colon Cancer)3.27[2]
BAY-184 (Acylsulfonamide-Benzofuran)KAT6A (Biochemical Assay)Data not specified in abstract[3]
BAY-184 (Acylsulfonamide-Benzofuran)ER Target Gene Reporter Assay (MVLN Cells)Cellular activity optimized[3]

Proposed Experimental Workflow for Target Validation

The following workflow is a recommended approach for the identification and cross-validation of the biological targets of this compound.

G cluster_0 Initial Screening cluster_2 Mechanism of Action A Primary Biological Screening (e.g., Cytotoxicity Assays) B Hit Identification A->B C Affinity Chromatography / Proteomics B->C Target Deconvolution D Enzymatic Assays (e.g., Kinase, Acetyltransferase) B->D Functional Validation C->D E Cellular Thermal Shift Assay (CETSA) D->E Target Engagement G Pathway Analysis (e.g., Western Blot, Reporter Assays) D->G F Genetic Approaches (e.g., siRNA, CRISPR) E->F F->G Pathway Elucidation H In Vivo Studies (e.g., Xenograft Models) G->H Preclinical Validation

Caption: A general workflow for the discovery and validation of biological targets.

Potential Signaling Pathways for Investigation

Based on studies of related benzofuran compounds, the following signaling pathways are plausible targets for this compound and warrant investigation.

PI3K/Akt Signaling Pathway

Derivatives of 7-Hydroxybenzofuran-4-carbaldehyde have been suggested as potential inhibitors of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K inhibits?

Caption: The PI3K/Akt signaling pathway, a potential target for anticancer derivatives.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor This compound (Hypothetical Target) Inhibitor->VEGFR2 inhibits?

Caption: The VEGFR-2 signaling pathway, crucial for tumor angiogenesis.[4]

Detailed Experimental Protocols

To facilitate reproducible research, the following are detailed protocols for key experiments in the target validation workflow.

MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[4]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases.

  • Principle: This method is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.[4]

  • Assay Procedure (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.[4]

    • Add 20 µL of the test compound solution at various concentrations.[4]

    • Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.[4]

    • Add 10 µL of DTNB solution.[4]

    • Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) solution.[4]

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.[4]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.[4]

References

A Comparative Docking Analysis of 7-Fluorobenzofuran Analogs and Related Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of molecular docking studies on 7-fluorobenzofuran analogs and related benzofuran derivatives. It is intended for researchers, scientists, and drug development professionals interested in the in silico evaluation of these compounds for various therapeutic targets. Benzofuran scaffolds are prevalent in many biologically active compounds, and the introduction of a fluorine atom can significantly modulate their electronic properties and metabolic stability, making them attractive for drug design.[1][2] This analysis summarizes binding affinities, outlines a typical experimental protocol for such studies, and visualizes the computational workflow.

Data Presentation: Comparative Binding Affinities

Molecular docking simulations predict the binding affinity and interaction patterns of a ligand with a target protein. The data below, compiled from various studies, showcases the docking scores and biological activities of different benzofuran derivatives against several protein targets. Lower docking scores (more negative values) generally indicate a higher predicted binding affinity.

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Binding Affinity (ΔG, kcal/mol)Inhibition Constant (IC50/GI50)Key Interacting ResiduesReference
Benzofuran-pyrazole hybrid (4c)c-Src Kinase--GI50: 1.00-2.71μMBinds to ATP pocket sites[3]
Nitrile-benzofuran derivative (R12)EGFRWT--10.2Ki = 32.73 nMInteracts with key amino acids in the active site[4]
Pyrazole-based benzofuran (2)Caspase-3--IC50 = 7.31 μM (on MCF-7 cells)-[5]
Benzofuran-1,2,3-triazole hybrid (BENZ-0454)EGFR-TKD (PDB: 4HJO)-Lowest binding affinity in its series-Thr766, Asp831 (H-bonds)[6]
Benzofuran-based inhibitor (7c)Acetylcholinesterase (AChE)--IC50 = 0.058 μMGood binding mode in the active site[7]
3,4,7-substituted benzofuran aryl ethersκ-Opioid Receptor (KOR)--IC50 = 3.9-11 µM-[8]
Benzofuran-thiazole hybrid (8g)1HOV protein--GI50: 0.295-4.15 μMBinds to active sites[9]

Note: Direct comparative docking scores for a series of this compound analogs were not available in the cited literature. The table represents data from various studies on different benzofuran derivatives to illustrate the range of activities and targets.

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a generalized workflow for performing comparative molecular docking studies, based on methodologies reported in the literature.[6][10][11]

1. Receptor Preparation:

  • Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[11]

  • Preparation: The protein structure is prepared by removing non-essential components such as water molecules, co-crystallized ligands, and ions.

  • Protonation: Hydrogen atoms are added to the protein structure, and ionization states of amino acid residues are adjusted to a physiological pH.

  • Charge Assignment: Partial charges are assigned to the protein atoms using a force field like Kollman.[11]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound analogs and other compounds for comparison are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The energy of each ligand is minimized to obtain a stable, low-energy conformation, often using a force field such as MMFF94.[11]

  • File Format Conversion: Ligand structures are converted to the appropriate format (e.g., .pdbqt for AutoDock) required by the docking software.[6]

3. Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The grid is typically centered on the co-crystallized ligand or a known binding site.[10]

  • Execution: The docking simulation is performed using software such as AutoDock, Glide, or PyRx.[6][10] The software samples different conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

  • Multiple Poses: The simulation generates multiple possible binding poses for each ligand, ranked by their docking scores.[11]

4. Analysis of Results:

  • Binding Affinity: The docking scores and estimated binding energies are used to rank the compounds. The pose with the most favorable (lowest) score is considered the most likely binding mode.[12]

  • Interaction Analysis: The best binding pose for each ligand is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the protein's amino acid residues.[6][11]

  • Comparison: The binding modes and affinities of the this compound analogs are compared with each other and with any known inhibitors or reference compounds included in the study.

Visualizations

The following diagrams illustrate the typical workflow for a comparative docking study and a conceptual signaling pathway that could be targeted by benzofuran derivatives.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) PrepProt 3. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Ligand Structure Generation PrepLig 4. Ligand Preparation (Energy Minimization) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box) PrepProt->Grid PrepLig->Grid Dock 6. Run Docking Simulation Grid->Dock Analyze 7. Analyze Poses & Scores Dock->Analyze Compare 8. Comparative Analysis Analyze->Compare Visualize 9. Visualize Interactions Analyze->Visualize G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., EGFR) ext_signal->receptor pathway Intracellular Signaling Cascade (e.g., MAPK/Src) receptor->pathway Activation inhibitor This compound Analog inhibitor->receptor Inhibition response Cellular Response (Proliferation, Survival) pathway->response

References

Benchmarking 7-Fluorobenzofuran Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is in a constant state of evolution, with novel scaffolds being investigated for their potential to target the human kinome. Among these, the benzofuran moiety has emerged as a privileged structure, with numerous derivatives demonstrating significant anticancer and kinase inhibitory activities.[1][2][3][4][5][6][7][8] This guide provides a comparative framework for benchmarking a representative benzofuran derivative, 7-Fluorobenzofuran, against established kinase inhibitors.

While specific experimental data for this compound is not yet widely published, this document serves as a practical template for researchers. It outlines the necessary experimental protocols, data presentation formats, and pathway visualizations required for a comprehensive comparative analysis. The data presented herein for a representative benzofuran derivative is based on findings from existing literature on similar compounds.

Quantitative Comparison of Kinase Inhibitory Activity

A critical step in evaluating a novel kinase inhibitor is to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50). The table below presents a hypothetical comparison of a representative benzofuran derivative against well-characterized, clinically relevant kinase inhibitors.

Compound Target Kinase(s) IC50 (nM) Cell Line(s) Reference Compound(s)
Benzofuran Derivative (S6) Aurora B 87 HeLa, HepG2, SW620 Staurosporine
Staurosporine Pan-Kinase 1-20 Various -
Imatinib Bcr-Abl, c-Kit, PDGFR 100-1000 K562, GIST-T1 -
Dasatinib Bcr-Abl, Src family 0.5-5 K562, Ba/F3 Imatinib
Gefitinib EGFR 2-37 A431, NCI-H322 Erlotinib

Note: The IC50 value for the benzofuran derivative S6 is sourced from a study on a novel Aurora B kinase inhibitor.[1] IC50 values for reference compounds are generalized from multiple sources.

Experimental Protocols

Accurate and reproducible experimental design is paramount for generating reliable comparative data. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Objective: To quantify the potency of a test compound against a purified kinase.

  • Materials:

    • Recombinant human kinase (e.g., Aurora B)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

    • Substrate (a peptide or protein that is a known target of the kinase)

    • Test compound (e.g., this compound) and reference inhibitors, serially diluted.

    • 96-well or 384-well plates

    • Detection reagent (e.g., for luminescence or fluorescence-based assays) or phosphocellulose paper and scintillation counter (for radiometric assays).[9][10][11][12]

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors.

    • In a multi-well plate, add the kinase, its substrate, and the kinase buffer.

    • Add the diluted compounds to the respective wells. Include a control with no inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. The method of quantification will depend on the assay format (e.g., measuring radioactivity, fluorescence, or luminescence).[9][10][12][13]

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a suitable curve-fitting software.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

  • Objective: To determine the cytotoxic or cytostatic effect of a test compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., HeLa, HepG2, SW620)[1]

    • Cell culture medium and supplements (e.g., FBS, antibiotics)

    • Test compound and reference inhibitors, serially diluted.

    • 96-well cell culture plates

    • Reagent for measuring cell viability (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and reference inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48-72 hours) in a cell culture incubator.

    • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the biological context and experimental process is facilitated by clear diagrams. The following visualizations are provided in the DOT language for use with Graphviz.

G Figure 1: Simplified Aurora B Signaling Pathway G2/M Phase G2/M Phase Aurora B Kinase Aurora B Kinase G2/M Phase->Aurora B Kinase Activation Histone H3 Histone H3 Aurora B Kinase->Histone H3 Phosphorylation Chromosome Condensation & Segregation Chromosome Condensation & Segregation Histone H3->Chromosome Condensation & Segregation Mitosis Mitosis Chromosome Condensation & Segregation->Mitosis This compound This compound This compound->Aurora B Kinase Inhibition

Figure 1: Simplified Aurora B Signaling Pathway

G Figure 2: Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution Serial Dilution Plate Setup Plate Setup Serial Dilution->Plate Setup Reaction Initiation Reaction Initiation Plate Setup->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Reaction Stoppage Reaction Stoppage Incubation->Reaction Stoppage Signal Detection Signal Detection Reaction Stoppage->Signal Detection Data Plotting Data Plotting Signal Detection->Data Plotting IC50 Calculation IC50 Calculation Data Plotting->IC50 Calculation

Figure 2: Experimental Workflow for IC50 Determination

References

Validating In Vitro Anticancer Activity of a Benzofuran Derivative In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The journey of a potential drug candidate from laboratory discovery to clinical application is a rigorous process of validation. For researchers in oncology, bridging the gap between promising in vitro results and effective in vivo outcomes is a critical step. This guide provides a comparative analysis of the in vitro and in vivo findings for a specific benzofuran derivative, compound S6, a novel Aurora B kinase inhibitor, offering a clear, data-driven overview of its therapeutic potential and the experimental validation process.

Unveiling the Anticancer Potential: From Cell Cultures to Animal Models

Benzofuran scaffolds are a cornerstone in medicinal chemistry, known for their diverse biological activities. This guide focuses on a particular derivative, (2Z)-2-(3, 4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (compound S6), which has been identified as a potent inhibitor of Aurora B kinase, a key protein in cell division and a target in cancer therapy.[1] The following sections detail the in vitro cytotoxicity and the subsequent in vivo validation in a tumor xenograft model.

Quantitative Data Summary: A Side-by-Side Comparison

The efficacy of compound S6 was first established through in vitro assays against a panel of human cancer cell lines. The most sensitive cell lines were then used to validate these findings in a living model. The tables below summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of Compound S6 [1]

Cancer Cell LineTissue of OriginIC50 (μM)
HeLaCervical Cancer0.87
HepG2Liver Cancer1.12
SW620Colon Cancer1.25
A549Lung Cancer>10
MCF-7Breast Cancer>10

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Efficacy of Compound S6 in a QGY-7401 Xenograft Model [1]

Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control--+5
Compound S650 mg/kg58-2

Tumor growth inhibition is a percentage reduction in tumor volume compared to the vehicle control group.

Experimental Protocols: The Blueprint of Discovery

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols outline the key experiments performed to evaluate compound S6.

In Vitro Experimental Protocols
  • Cell Viability Assay (MTT Assay):

    • Human cancer cell lines were seeded in 96-well plates.

    • After 24 hours, cells were treated with various concentrations of compound S6 for 72 hours.

    • MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

    • The resulting formazan crystals were dissolved in DMSO.

    • The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.[1]

  • Colony Formation Assay:

    • HeLa, HepG2, and SW620 cells were seeded in 6-well plates at a low density.

    • Cells were treated with different concentrations of compound S6 for 24 hours.

    • The medium was replaced with fresh, drug-free medium, and cells were allowed to grow for 10-14 days.

    • Colonies were fixed with methanol and stained with crystal violet.

    • The number of colonies containing more than 50 cells was counted.[1]

  • Cell Cycle Analysis:

    • Cells were treated with compound S6 for 24 hours.

    • Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

    • Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]

In Vivo Experimental Protocol
  • Human Tumor Xenograft Model:

    • Female BALB/c nude mice (4-6 weeks old) were used for the study.

    • QGY-7401 human liver cancer cells were subcutaneously injected into the right flank of each mouse.

    • When the tumors reached a volume of approximately 100-200 mm³, the mice were randomly assigned to a vehicle control group or a treatment group.

    • Compound S6 was administered intraperitoneally at a dose of 50 mg/kg daily for 15 days.

    • Tumor volume and body weight were measured every two days.

    • At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.[1]

Visualizing the Mechanism of Action and Experimental Design

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams were created using the DOT language to visualize the signaling pathway of Aurora B kinase and the workflow of the in vivo validation study.

AuroraB_Pathway cluster_mitosis Mitosis cluster_auroraB Aurora B Kinase Activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates CellCycleArrest G2/M Arrest Apoptosis Apoptosis S6 Compound S6 S6->AuroraB S6->CellCycleArrest Induces S6->Apoptosis Induces

Figure 1. Simplified signaling pathway of Aurora B kinase and the inhibitory action of Compound S6.

in_vivo_workflow start Start: Tumor Cell Implantation (QGY-7401 cells in nude mice) tumor_growth Tumor Growth Monitoring (Volume ~100-200 mm³) start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (Compound S6, 50 mg/kg, i.p. daily) randomization->treatment control Vehicle Control randomization->control monitoring Tumor Volume & Body Weight Measurement (Every 2 days for 15 days) treatment->monitoring control->monitoring endpoint Endpoint: Tumor Excision & Weight Measurement monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Figure 2. Experimental workflow for the in vivo validation of Compound S6 in a xenograft mouse model.

Conclusion: From In Vitro Promise to In Vivo Proof-of-Concept

The comprehensive analysis of compound S6 demonstrates a successful translation of in vitro findings to an in vivo setting. The potent cytotoxicity observed in cancer cell lines, particularly those of liver, cervical, and colon origin, was substantiated by significant tumor growth inhibition in a liver cancer xenograft model.[1] The detailed experimental protocols and clear data presentation provide a solid foundation for further preclinical development. This case study underscores the importance of rigorous in vivo validation to confirm the therapeutic potential of novel anticancer compounds discovered through in vitro screening.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Fluorobenzofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Fluorobenzofuran, a fluorinated heterocyclic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Quantitative Data for Hazardous Waste Accumulation

Proper disposal of this compound waste requires adherence to specific accumulation limits within a Satellite Accumulation Area (SAA). These limits are established to ensure safety and regulatory compliance.

ParameterLimitRegulatory Citation (Example)
Maximum Volume of Liquid Waste 55 gallons per waste stream40 CFR 262.15
Maximum Quantity of Solid Waste 1 quart of acutely hazardous waste40 CFR 262.15
Maximum Accumulation Time 1 year (or until container is full)[1]
Time Limit After Container is Full 3 days to transfer to central facility[1]

Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2] The following step-by-step protocol outlines the approved disposal procedure.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated and labeled hazardous waste container (compatible material, e.g., glass or polyethylene)

  • Hazardous waste label

  • Secondary containment bin

Procedure:

  • Waste Identification and Segregation:

    • Identify the waste stream as "Halogenated Organic Waste."

    • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases, to prevent adverse chemical reactions.[1]

  • Container Preparation and Labeling:

    • Select a clean, dry, and chemically compatible waste container with a secure screw-top cap.[1][3]

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Harmful if swallowed," "Toxic to aquatic life").

      • The accumulation start date.

      • The name of the principal investigator and laboratory contact information.

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the prepared container.

    • For solid waste, such as contaminated lab supplies (e.g., gloves, wipes), double-bag the items in clear plastic bags before placing them in the designated solid waste container.[3]

    • Keep the waste container securely closed at all times, except when adding waste.[3][4]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • Place the primary waste container within a secondary containment bin to mitigate spills or leaks.[3]

  • Request for Waste Pickup:

    • Once the waste container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online system or a formal written request.

  • Handling of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this process must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal A Identify this compound Waste B Select & Label Hazardous Waste Container A->B C Wear Appropriate PPE B->C D Transfer Waste to Container in Fume Hood C->D E Store in Secondary Containment in SAA D->E F Container Full or Time Limit Reached? E->F G Request EH&S Pickup F->G Yes H Continue Accumulation F->H No I EH&S Collects Waste G->I H->D

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling 7-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 7-Fluorobenzofuran. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar compounds, including other fluorinated and brominated benzofuran derivatives. It is imperative to handle this compound with a high degree of caution, assuming it may possess significant hazards.

Immediate Safety and Personal Protective Equipment (PPE)

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles, especially when there is a risk of splashes.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Inspect gloves for any signs of degradation or perforation before each use. Use proper glove removal technique to avoid skin contact.[3]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn over non-synthetic clothing that covers the entire body.[1]
Respiratory NIOSH-Approved RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][3] All handling of the compound should ideally be within a chemical fume hood to minimize inhalation exposure.[4]
Footwear Closed-toe ShoesShoes must cover the entire foot to protect against spills.[4]

Experimental Protocol: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.[4] The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to prevent the release of dust or vapors.[5] Use spark-proof tools and ensure all equipment is properly grounded, as benzofuran derivatives can be flammable.[4][6]

  • Spill Management:

    • Small Spills: In a chemical fume hood, absorb the spill with an inert material like vermiculite or sand.[7] Collect the contaminated material in a designated, sealed hazardous waste container.[7]

    • Large Spills: Evacuate the area and alert the appropriate environmental health and safety (EHS) personnel.[7]

Disposal Plan:

All waste materials containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.[5]

  • Waste Segregation: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[8] As a fluorinated organic compound, it should be segregated as halogenated organic waste.[8]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all contents, including any solvents.[5][8]

  • Container Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[5]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][9] High-temperature incineration is a common disposal method for chlorinated and other halogenated organic residues.[5]

  • Decontamination of Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[9] After decontamination, deface the original label before disposing of the container as per institutional guidelines.[9]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound prep Preparation - Don PPE - Prepare Fume Hood handling Handling - Weighing & Transfer - Use Spark-Proof Tools prep->handling spill Spill Management handling->spill waste_gen Waste Generation - Contaminated Materials - Unused Compound handling->waste_gen segregation Waste Segregation - Designated Halogenated Waste Container waste_gen->segregation labeling Labeling - 'Hazardous Waste' - Chemical Name & Contents segregation->labeling storage Storage - Sealed Container - Secondary Containment labeling->storage disposal Final Disposal - EHS or Licensed Contractor storage->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.